2,4,5-Trimethylphenylacetonitrile
Description
Properties
IUPAC Name |
2-(2,4,5-trimethylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8-6-10(3)11(4-5-12)7-9(8)2/h6-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZOPWWSWGLPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226253 | |
| Record name | 2,4,5-Trimethylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75279-58-2 | |
| Record name | 2,4,5-Trimethylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75279-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trimethylphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075279582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trimethylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure and Synthesis of 2,4,5-Trimethylphenylacetonitrile
This guide provides a comprehensive technical overview of 2,4,5-Trimethylphenylacetonitrile, a substituted aromatic nitrile. In the absence of extensive empirical data for this specific molecule in publicly accessible literature, this document leverages established principles of organic chemistry, predictive modeling for spectroscopic analysis, and proven synthetic methodologies to offer a robust profile for researchers, scientists, and professionals in drug development. This approach ensures a scientifically grounded resource for understanding and utilizing this compound.
Introduction and Chemical Identity
2,4,5-Trimethylphenylacetonitrile, also known as (2,4,5-trimethylphenyl)acetonitrile or 2,4,5-trimethylbenzyl cyanide, is an organic compound featuring a phenyl ring substituted with three methyl groups and an acetonitrile moiety. Its structure suggests its potential as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules. Phenylacetonitrile derivatives are known precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals[1][2]. The presence of the nitrile group allows for a variety of chemical transformations, including hydrolysis to phenylacetic acids, reduction to amines, and addition reactions to form ketones.
Table 1: Chemical Identifiers and Properties of 2,4,5-Trimethylphenylacetonitrile
| Identifier/Property | Value | Source |
| IUPAC Name | (2,4,5-Trimethylphenyl)acetonitrile | IUPAC Nomenclature |
| Synonyms | 2,4,5-Trimethylbenzyl cyanide | - |
| CAS Number | 75279-58-2 | Cheméo[3] |
| Molecular Formula | C₁₁H₁₃N | Cheméo[3] |
| Molecular Weight | 159.23 g/mol | Cheméo[3] |
| InChI Key | MSZOPWWSWGLPST-UHFFFAOYSA-N | Cheméo[3] |
| SMILES | Cc1cc(C)c(CC#N)cc1C | Cheméo[3] |
Molecular Structure and Bonding
The molecular structure of 2,4,5-Trimethylphenylacetonitrile consists of a central benzene ring. A cyanomethyl group (-CH₂CN) is attached to the first carbon of the ring, and methyl groups (-CH₃) are attached to the second, fourth, and fifth carbons. The presence of the methyl groups, which are electron-donating, influences the electronic properties of the aromatic ring. The nitrile group, with its carbon-nitrogen triple bond, is a strong electron-withdrawing group.
The geometry around the sp³ hybridized carbon of the methylene bridge is tetrahedral, while the nitrile carbon is sp hybridized and linear. The aromatic ring is planar. The overall molecule is expected to be relatively nonpolar, with some dipole moment originating from the nitrile functional group.
Spectroscopic Profile (Predicted)
Due to the unavailability of published experimental spectra for 2,4,5-Trimethylphenylacetonitrile, this section presents a predicted spectroscopic profile based on established principles and computational models[3][4][5][6][7].
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the protons of the methyl and methylene groups.
Table 2: Predicted ¹H NMR Chemical Shifts for 2,4,5-Trimethylphenylacetonitrile
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic-H (on C3) | ~6.9-7.1 | Singlet | 1H | Located between two methyl groups, expected to be a singlet. |
| Aromatic-H (on C6) | ~7.0-7.2 | Singlet | 1H | Adjacent to a methyl group, expected to be a singlet. |
| Methylene (-CH₂CN) | ~3.6-3.8 | Singlet | 2H | Protons are chemically equivalent and adjacent to the electron-withdrawing nitrile group and the aromatic ring. |
| Methyl (-CH₃ at C2) | ~2.2-2.4 | Singlet | 3H | Aromatic methyl group. |
| Methyl (-CH₃ at C4) | ~2.2-2.4 | Singlet | 3H | Aromatic methyl group. |
| Methyl (-CH₃ at C5) | ~2.2-2.4 | Singlet | 3H | Aromatic methyl group. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for 2,4,5-Trimethylphenylacetonitrile
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Nitrile (-C≡N) | ~117-120 | Characteristic chemical shift for a nitrile carbon. |
| Quaternary Aromatic (C1) | ~128-132 | Carbon attached to the cyanomethyl group. |
| Quaternary Aromatic (C2, C4, C5) | ~135-140 | Carbons attached to methyl groups. |
| Aromatic (C3, C6) | ~129-133 | Aromatic CH carbons. |
| Methylene (-CH₂CN) | ~20-25 | Methylene carbon adjacent to the nitrile and aromatic ring. |
| Methyl (-CH₃) | ~18-22 | Methyl carbons attached to the aromatic ring. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the nitrile group and the aromatic ring.
Table 4: Predicted IR Absorption Bands for 2,4,5-Trimethylphenylacetonitrile
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |
| C-H (Aromatic) | 3000-3100 | Medium | Stretching |
| C-H (Aliphatic) | 2850-3000 | Medium | Stretching |
| C≡N (Nitrile) | 2240-2260 | Sharp, Medium | Stretching |
| C=C (Aromatic) | 1500-1600 | Medium | Stretching |
| C-H (Aliphatic) | 1375-1450 | Medium | Bending |
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 159, corresponding to the molecular weight of the compound.
-
Major Fragments:
-
m/z = 144: Loss of a methyl group ([M-CH₃]⁺).
-
m/z = 118: Loss of the acetonitrile radical ([M-CH₂CN]⁺), forming a stable trimethylbenzyl cation. This is expected to be a prominent peak.
-
m/z = 91: Tropylium ion, a common fragment for benzyl compounds, although less likely to be the base peak due to the stability of the trimethylbenzyl cation.
-
Synthesis of 2,4,5-Trimethylphenylacetonitrile
A robust and widely applicable method for the synthesis of substituted phenylacetonitriles is the nucleophilic substitution of the corresponding benzyl halide with an alkali metal cyanide[1][8][9][10]. This reaction, often referred to as cyanation, provides a direct route to the desired product.
Proposed Synthetic Pathway
The synthesis of 2,4,5-Trimethylphenylacetonitrile can be efficiently achieved from 2,4,5-trimethylbenzyl chloride.
Caption: Proposed synthesis of 2,4,5-Trimethylphenylacetonitrile via nucleophilic substitution.
Detailed Experimental Protocol
This protocol is a well-established procedure for the synthesis of benzyl cyanides, adapted for this specific substrate[9].
Materials and Equipment:
-
2,4,5-Trimethylbenzyl chloride
-
Sodium cyanide (NaCN)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of water.
-
Addition of Reactants: To the stirred sodium cyanide solution, add a solution of 2,4,5-trimethylbenzyl chloride (1.0 equivalent) in 95% ethanol.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The ethanol is then removed under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous mixture, add diethyl ether or ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer with the organic solvent (3x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2,4,5-Trimethylphenylacetonitrile can be purified by vacuum distillation or column chromatography on silica gel.
Self-Validation and Causality:
-
Choice of Cyanide Source: Sodium cyanide is a cost-effective and readily available source of the cyanide nucleophile[9].
-
Solvent System: The use of an aqueous ethanol mixture ensures the solubility of both the inorganic salt (NaCN) and the organic substrate (2,4,5-trimethylbenzyl chloride), facilitating the reaction[9].
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing for the completion of the substitution in a reasonable timeframe.
-
Work-up and Purification: The extractive work-up effectively separates the organic product from the inorganic salts and other water-soluble byproducts. Purification by vacuum distillation is suitable for liquid products and helps to remove any non-volatile impurities.
Potential Applications and Reactivity
While specific applications for 2,4,5-Trimethylphenylacetonitrile are not widely documented, its chemical structure suggests several potential uses, primarily as a chemical intermediate.
Precursor for Pharmaceuticals and Agrochemicals
Substituted benzyl cyanides are valuable building blocks in the synthesis of a wide range of biologically active molecules[11][12]. The nitrile group can be readily converted into other functional groups, such as carboxylic acids, amines, and amides, which are common moieties in drug candidates and agrochemicals.
Caption: Key chemical transformations of 2,4,5-Trimethylphenylacetonitrile.
Intermediate in Fine Chemical Synthesis
The reactivity of the nitrile group and the potential for further functionalization of the aromatic ring make this compound a useful intermediate for the synthesis of dyes, fragrances, and other specialty chemicals.
Safety and Handling
2,4,5-Trimethylphenylacetonitrile should be handled with care in a well-ventilated fume hood. As with all nitriles, there is a potential for the release of hydrogen cyanide gas upon contact with strong acids. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
2,4,5-Trimethylphenylacetonitrile is a substituted aromatic nitrile with significant potential as a chemical intermediate. While experimental data for this specific compound is scarce, its molecular structure, spectroscopic properties, and reactivity can be reliably predicted based on well-established chemical principles. The synthetic protocol outlined in this guide provides a clear and efficient pathway for its preparation. This document serves as a valuable resource for researchers and scientists interested in the synthesis and application of this and related compounds.
References
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Chemical Properties of 2,4,5-Trimethylphenylacetonitrile (CAS 75279-58-2). Cheméo. [Link]
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Cu-catalyzed aerobic oxidative C–CN bond cleavage of benzyl cyanide for the synthesis of primary amides. RSC Publishing. [Link]
- Preparation of phenylacetonitriles.
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TRIMETHYLSILYL CYANIDE. Organic Syntheses. [Link]
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Predict 1H proton NMR spectra. NMRDB.org. [Link]
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Accurate and Affordable Simulation of Molecular Infrared Spectra with AIQM Models. ACS Publications. [Link]
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Convenient Synthesis of Substituted Aryl Cyanides and 1,1-Dicyanobenzyl Benzoate. ResearchGate. [Link]
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Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. National Institutes of Health. [Link]
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2,4,5-Trimethylphenylacetonitrile chemical formula and weight
An In-depth Technical Guide to 2,4,5-Trimethylphenylacetonitrile (C₁₁H₁₃N)
Introduction
2,4,5-Trimethylphenylacetonitrile is an aromatic nitrile, a class of organic compounds characterized by a cyanomethyl group (-CH₂C≡N) attached to a substituted benzene ring. In this case, the ring is a 1,2,4-trimethylbenzene (pseudocumene) moiety. This compound serves as a valuable intermediate and building block in synthetic organic chemistry. Its utility is derived from the reactive nature of the nitrile group, which can be transformed into various other functionalities such as carboxylic acids, amines, and amides, and the specific substitution pattern on the aromatic ring which influences the steric and electronic properties of the final products.
This guide provides a comprehensive overview of 2,4,5-Trimethylphenylacetonitrile, detailing its chemical and physical properties, a robust synthesis protocol with mechanistic considerations, its relevance in the context of drug discovery, and essential safety and handling protocols. The content is tailored for researchers, scientists, and professionals in drug development who require a technical understanding of this versatile chemical entity.
Section 1: Core Chemical and Physical Properties
The fundamental identity and physical characteristics of a compound are paramount for its application in research and synthesis. These properties dictate the conditions required for handling, reaction, and purification.
1.1 Chemical Identity
-
Chemical Name: 2,4,5-Trimethylphenylacetonitrile
-
Synonyms: (2,4,5-Trimethylphenyl)acetonitrile, Pseudocumylacetonitrile
-
Chemical Formula: C₁₁H₁₃N[1]
-
Molecular Weight: 159.23 g/mol [1]
-
CAS Number: 75279-58-2[1]
1.2 Physicochemical Data
The following table summarizes key computed physicochemical properties, which are critical for predicting the compound's behavior in various solvents and biological systems.
| Property | Value | Unit | Source |
| Molecular Weight | 159.23 | g/mol | IUPAC[1] |
| Normal Boiling Point (Tboil) | 594.78 | K | Joback Calculated[1] |
| Normal Melting Point (Tfus) | 342.70 | K | Joback Calculated[1] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.678 | Crippen Calculated[1] | |
| Water Solubility (log10WS) | -3.57 | mol/L | Crippen Calculated[1] |
| Enthalpy of Vaporization (ΔvapH°) | 54.82 | kJ/mol | Joback Calculated[1] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 258.44 | kJ/mol | Joback Calculated[1] |
The relatively high logP value indicates significant lipophilicity, suggesting good solubility in organic solvents and potential for crossing biological membranes.
Section 2: Synthesis and Mechanistic Insights
The most common and efficient synthesis of phenylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with an alkali metal cyanide. This method is widely applicable for a variety of substituted benzyl halides.[2]
2.1 Reaction Principle: Nucleophilic Cyanation
The synthesis of 2,4,5-Trimethylphenylacetonitrile is typically achieved via a bimolecular nucleophilic substitution (Sₙ2) reaction. The cyanide ion (CN⁻), a potent nucleophile, displaces a halide (typically chloride or bromide) from the benzylic carbon of 2,4,5-trimethylbenzyl halide.
Causality of Experimental Choices:
-
Starting Material: 2,4,5-Trimethylbenzyl chloride is the preferred starting material due to the high reactivity of the benzylic carbon-chlorine bond towards nucleophilic attack and its relative stability compared to the corresponding bromide or iodide.
-
Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are excellent sources of the cyanide nucleophile. They are ionic salts that readily dissociate in polar solvents.
-
Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively "naked" and highly nucleophilic, thereby accelerating the Sₙ2 reaction rate. Using ionic liquids can also provide a mild and efficient reaction medium.[3]
2.2 Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for phenylacetonitrile synthesis.[2][3] Researchers must conduct their own risk assessment and optimization.
Materials:
-
2,4,5-Trimethylbenzyl chloride
-
Sodium cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add sodium cyanide (1.1 equivalents). Carefully add anhydrous DMSO under a nitrogen atmosphere.
-
Addition of Substrate: Stir the suspension and add 2,4,5-trimethylbenzyl chloride (1.0 equivalent) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 40°C. An ice bath may be required for cooling.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Extraction: Once the reaction is complete, cautiously pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous phase three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash neutralizes any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,4,5-Trimethylphenylacetonitrile.
2.3 Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: General workflow for the synthesis of 2,4,5-Trimethylphenylacetonitrile.
Section 3: The Nitrile Pharmacophore in Drug Discovery
The nitrile group is a highly versatile and increasingly important pharmacophore in modern drug design.[4] Its unique electronic properties and small size allow it to serve multiple roles in modulating the activity and properties of a drug candidate. Phenylacetonitrile derivatives are precursors to many active pharmaceutical ingredients.[5]
3.1 Key Roles of the Nitrile Group:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group has a lone pair of electrons and, due to the triple bond, a significant dipole moment, making it a strong hydrogen bond acceptor.[4] This allows it to form crucial interactions with protein backbones or amino acid side chains in an active site, anchoring the drug molecule.
-
Bioisosteric Replacement: The nitrile group is an effective bioisostere for several other functionalities. It can mimic the polarization of halogens and, being smaller than bromine or iodine, can achieve better contact within a binding pocket.[4] It can also serve as a surrogate for hydroxyl and carboxyl groups.
-
Metabolic Stability: The carbon-nitrogen triple bond is generally robust and resistant to metabolic degradation. In most pharmaceuticals, the nitrile group passes through the body unchanged, which can improve the pharmacokinetic profile of a drug by preventing rapid metabolism.[4]
-
Modulation of Physicochemical Properties: The powerful electron-withdrawing nature of the nitrile can be used to tune the electronic properties of the aromatic ring and the acidity/basicity of nearby functional groups, which can be critical for binding affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
3.2 Diagram of Nitrile-Protein Interaction
This diagram conceptualizes how a nitrile group on a ligand can interact with a protein's active site.
Caption: Hydrogen bonding between a nitrile pharmacophore and a protein backbone.
Section 4: Safety, Handling, and Storage
Phenylacetonitrile derivatives must be handled with care due to their potential toxicity. The following information is based on data for analogous compounds and general laboratory safety principles.[6][7]
4.1 Hazard Identification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Respiratory: May cause respiratory irritation.
4.2 Recommended Precautions and PPE
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7]
4.3 Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
4.4 First Aid Measures
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[6]
-
Skin Contact: Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.
Section 5: References
-
2,4,5-Trimethylheptane | C10H22 | CID 89303 - PubChem. National Center for Biotechnology Information. [Link]
-
Chemical Properties of 2,4,5-Trimethylphenylacetonitrile (CAS 75279-58-2) - Cheméo. Cheméo. [Link]
-
CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents. Google Patents.
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Safety Data Sheet: 2,2,4-Trimethylpentane - Carl ROTH. Carl ROTH. [Link]
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(PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - ResearchGate. ResearchGate. [Link]
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US2783265A - Preparation of phenylacetonitriles - Google Patents. Google Patents.
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2,4,5-triphenyl-2H-imidazole | C21H16N2 | CID 1201557 - PubChem. National Center for Biotechnology Information. [Link]
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SYNTHESIS OF 2,4,5 TRIPHENYL IMIDAZOLE - IJCRT.org. International Journal of Creative Research Thoughts. [Link]
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solubility of 2,4,5-Trimethylphenylacetonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 2,4,5-Trimethylphenylacetonitrile in Organic Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4,5-Trimethylphenylacetonitrile, a key intermediate in various synthetic pathways. In the absence of extensive published quantitative data, this document establishes a predictive framework based on first principles of physical organic chemistry, including molecular structure, polarity, and intermolecular forces. Furthermore, it delivers a robust, field-proven experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data tailored to their specific process conditions. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution to optimize reaction conditions, purification strategies, and formulation development.
Introduction and Strategic Importance
2,4,5-Trimethylphenylacetonitrile is an aromatic nitrile distinguished by a substituted benzene ring. This substitution pattern makes it a valuable building block for more complex molecules in the agrochemical and pharmaceutical industries. The efficiency of any synthetic or purification step involving this compound—be it reaction, extraction, or crystallization—is fundamentally governed by its interaction with the solvent. A thorough understanding of its solubility is therefore not merely academic; it is a critical parameter for process optimization, yield maximization, and ensuring product purity. This guide moves beyond simple data reporting to explain the physicochemical drivers of this compound's solubility.
Physicochemical Properties and Molecular Structure Analysis
To predict how a solute will behave, we must first understand its intrinsic properties. 2,4,5-Trimethylphenylacetonitrile is a molecule of dual character, a feature that is central to its solubility profile.
-
Non-polar Region: The 2,4,5-trimethylphenyl group is a bulky, hydrophobic hydrocarbon moiety. This region's interactions are dominated by weak van der Waals forces (London dispersion forces).
-
Polar Region: The nitrile functional group (-C≡N) possesses a strong dipole moment due to the significant electronegativity difference between carbon and nitrogen. This allows for strong dipole-dipole interactions and makes the nitrogen atom a weak hydrogen bond acceptor.
This molecular dichotomy dictates that the compound is neither extremely polar nor entirely non-polar. Its solubility behavior is a balance between these two competing characteristics.
Table 1: Key Physicochemical Properties of 2,4,5-Trimethylphenylacetonitrile
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₃N | - | - |
| Molecular Weight | 159.23 | g/mol | - |
| Melting Point (T_fus) | 342.70 (69.55 °C) | K | Joback Method[1] |
| Boiling Point (T_boil) | 594.78 (321.63 °C) | K | Joback Method[1] |
| logP (Octanol/Water) | 2.678 | - | Crippen Method[1] |
| log₁₀WS (Water Solubility) | -3.57 | mol/L | Crippen Method[1] |
The high positive logP value and correspondingly low logWS value quantitatively confirm the compound's poor solubility in water, which is expected due to the large, hydrophobic aromatic ring.[1]
Theoretical Framework: Predicting Solubility
The foundational principle of solubility is "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[2] We can use this principle to forecast the solubility of 2,4,5-Trimethylphenylacetonitrile across different classes of organic solvents.
Intermolecular Force Analysis
The following diagram illustrates the key interactions between the solute and different solvent types.
Caption: Intermolecular forces governing solubility.
Predicted Solubility in Common Organic Solvents
Based on the principles above, we can predict a qualitative solubility profile.
Table 2: Predicted Qualitative Solubility of 2,4,5-Trimethylphenylacetonitrile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Non-Polar | Hexane, Cyclohexane, Toluene | High | The large, non-polar trimethylphenyl group interacts favorably via London dispersion forces with non-polar solvents. Toluene is expected to be an excellent solvent due to π-π stacking interactions with the aromatic ring. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess strong dipoles that interact favorably with the polar nitrile group. They are also capable of effectively solvating the non-polar portion of the molecule. This class likely contains the best overall solvents for this compound. |
| Polar Protic | Methanol, Ethanol, 2-Propanol | Moderate | Alcohols can solvate the nitrile group via hydrogen bonding (acting as H-bond donors to the nitrile nitrogen) and dipole-dipole interactions. However, the strong hydrogen-bonding network of the solvent must be disrupted, and the large hydrophobic moiety limits solubility compared to polar aprotic solvents. |
| Highly Polar Protic | Water | Very Low / Insoluble | The energy required to break the strong hydrogen-bonding network of water is not sufficiently compensated by the solvation of the single polar nitrile group. The large hydrophobic part of the molecule leads to a strong hydrophobic effect, forcing the solute out of solution. This is confirmed by the calculated logWS.[1] |
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to precise quantification, a robust experimental method is required. The Isothermal Saturation Method (or "shake-flask" method) is a gold-standard technique for determining the equilibrium solubility of a compound at a specific temperature.[3]
Mandatory Workflow Diagram
The following diagram outlines the complete experimental workflow.
Caption: Workflow for Isothermal Saturation Solubility Measurement.
Step-by-Step Methodology
Objective: To determine the equilibrium solubility of 2,4,5-Trimethylphenylacetonitrile in a given solvent at a specified temperature (e.g., 25°C).
Materials:
-
2,4,5-Trimethylphenylacetonitrile (high purity)
-
Solvent of interest (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostated orbital shaker or water bath
-
Centrifuge (optional)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
Calibrated analytical instrument (e.g., HPLC with UV detector)
Procedure:
-
System Preparation:
-
Prepare a calibration curve for 2,4,5-Trimethylphenylacetonitrile on the analytical instrument (e.g., HPLC) using a series of known concentrations in the chosen solvent.
-
-
Sample Preparation:
-
To a glass vial, add a precisely weighed amount of solvent (e.g., 2.0 mL).
-
Add an excess amount of 2,4,5-Trimethylphenylacetonitrile to the vial. "Excess" means enough solid remains undissolved at equilibrium to be clearly visible. A starting point is to add enough solute to make a suspension that is 2-3 times the estimated solubility.
-
Seal the vial securely. Prepare at least three replicate vials for each solvent.
-
-
Equilibration:
-
Place the vials in the thermostated shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the vials at a speed sufficient to keep the solid suspended.
-
Allow the system to equilibrate for at least 24 hours. For compounds that are slow to dissolve, 48-72 hours may be necessary to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and place them in a rack within the same temperature bath, allowing them to stand undisturbed for at least 2 hours. This allows the excess solid to settle.
-
Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid at the bottom.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any microscopic particulates.
-
Accurately dilute the filtered sample with the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the calibrated analytical method to determine its concentration.
-
-
Calculation:
-
Use the measured concentration and the dilution factor to calculate the concentration of the saturated solution.
-
The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Applications in a Research & Development Context
A clear solubility profile is directly actionable in the laboratory.
-
Reaction Solvent Selection: For a reaction involving 2,4,5-Trimethylphenylacetonitrile, a solvent from the "High" solubility category, such as THF or Toluene, would be an excellent starting point to ensure a homogeneous reaction medium.
-
Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. Based on the predicted profile, a mixed-solvent system is likely optimal. For example:
-
Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol or acetone).
-
Slowly add a "poor" solvent (e.g., water or hexane) until turbidity persists.
-
Re-heat to clarify and then allow to cool slowly. This technique often yields high-purity crystals.
-
-
Chromatographic Purification: For column chromatography, a solvent system where the compound has moderate solubility is needed to ensure proper interaction with the stationary phase. A typical mobile phase might be a gradient of ethyl acetate in hexane, leveraging the differential solubility to achieve separation from impurities.
Conclusion
References
-
Cheméo (2021). 2,4,5-Trimethylphenylacetonitrile - Chemical and Physical Properties. Available at: [Link]
-
University of Toronto Scarborough (2023). Solubility of Organic Compounds. Available at: [Link]
-
Faculty of Pharmacy, Assiut University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]
Sources
An In-Depth Technical Guide to the Melting and Boiling Points of 2,4,5-Trimethylphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trimethylphenylacetonitrile, a substituted aromatic nitrile, represents a class of compounds with significant interest in organic synthesis and as building blocks for more complex molecules, including potential pharmaceutical agents. The physical properties of such intermediates are critical for their purification, handling, and the design of subsequent reaction conditions. This guide provides a detailed exploration of two fundamental physical constants of 2,4,5-trimethylphenylacetonitrile: its melting point and boiling point. As a self-validating system of scientific integrity, this document will not only present the available data but also delve into the experimental methodologies for their determination and the underlying structure-property relationships that govern these characteristics.
The Significance of Melting and Boiling Points in a Research and Development Context
In the realm of drug development and chemical research, the melting and boiling points are more than mere physical constants; they are indicators of purity, stability, and the nature of intermolecular forces. A sharp melting point range is often the first indication of a pure crystalline solid, while a broad range can suggest the presence of impurities.[1][2] The boiling point, particularly under vacuum, is crucial for designing purification protocols such as distillation, which is often a necessary step in the synthesis of high-purity active pharmaceutical ingredients (APIs) and their intermediates. Understanding these properties allows for the development of robust and reproducible manufacturing processes.
Physicochemical Properties of 2,4,5-Trimethylphenylacetonitrile
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Data Source |
| 2,4,5-Trimethylphenylacetonitrile | 75279-58-2 | C₁₁H₁₃N | 159.23 | 69.55 | 321.63 | Calculated (Cheméo)[3] |
| Phenylacetonitrile | 140-29-4 | C₈H₇N | 117.15 | -24 | 233-234 | Experimental (Sigma-Aldrich, PubChem)[2][4][5][6] |
| 2,4,6-Trimethylphenylacetonitrile | 34688-71-6 | C₁₁H₁₃N | 159.23 | 76-80 | Not available | Experimental (Sigma-Aldrich) |
Note: The values for 2,4,5-trimethylphenylacetonitrile are calculated and should be used as estimations pending experimental verification.
Experimental Determination of Melting and Boiling Points
To ensure the accuracy and reliability of physicochemical data, experimental determination is paramount. The following sections detail standard laboratory protocols for measuring the melting and boiling points of a compound like 2,4,5-trimethylphenylacetonitrile.
Melting Point Determination: The Capillary Method using a Thiele Tube
The capillary method is a widely accepted technique for determining the melting point of a solid.[1][2] The use of a Thiele tube ensures a uniform and slow rate of heating, which is crucial for observing the precise melting range.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline 2,4,5-trimethylphenylacetonitrile is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil) so that the thermometer bulb and the sample are immersed.
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a micro-burner. The design of the tube promotes convection currents in the oil, ensuring even heat distribution.
-
Observation: The temperature is increased at a rate of 1-2 °C per minute as the expected melting point is approached.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically ≤ 1 °C).
Caption: Workflow for melting point determination using a Thiele tube.
Boiling Point Determination: The Micro-Capillary Method
For determining the boiling point of a small quantity of liquid, the micro-capillary method is highly efficient. Given that 2,4,5-trimethylphenylacetonitrile is a solid at room temperature, this method would be applicable after melting the compound.
Protocol:
-
Sample Preparation: A small test tube is filled with the liquid 2,4,5-trimethylphenylacetonitrile to a depth of about 1-2 cm. A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, with the bottom of the test tube level with the thermometer bulb. The assembly is then placed in a heating bath (e.g., a Thiele tube or a beaker of high-boiling oil on a hot plate).
-
Heating: The heating bath is heated gradually. As the temperature rises, the air trapped in the inverted capillary tube will expand and a slow stream of bubbles will emerge.
-
Observation: Heating is continued until a steady and rapid stream of bubbles escapes from the capillary tube. At this point, the heat source is removed, and the apparatus is allowed to cool.
-
Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Caption: Workflow for micro-boiling point determination.
Structure-Property Relationships: The Influence of Trimethyl Substitution
The melting and boiling points of a molecule are fundamentally governed by the strength of its intermolecular forces and its ability to pack efficiently in a crystal lattice. The introduction of three methyl groups to the phenylacetonitrile core in 2,4,5-trimethylphenylacetonitrile has a predictable, yet significant, impact on these properties.
-
Increased Molecular Weight and van der Waals Forces: The addition of three methyl groups (-CH₃) substantially increases the molecular weight of 2,4,5-trimethylphenylacetonitrile (159.23 g/mol ) compared to phenylacetonitrile (117.15 g/mol ). This leads to stronger van der Waals forces between molecules, which generally results in a higher boiling point. The calculated boiling point of 321.63 °C for the trimethylated compound is significantly higher than the experimental boiling point of 233-234 °C for phenylacetonitrile, which is consistent with this principle.[2][4][5][6]
-
Effect on Molecular Symmetry and Crystal Packing (Melting Point): The melting point is influenced by both intermolecular forces and the efficiency of crystal lattice packing. Increased molecular symmetry often leads to a higher melting point as the molecules can pack more tightly. Comparing 2,4,5-trimethylphenylacetonitrile to its isomer, 2,4,6-trimethylphenylacetonitrile, provides insight. The 2,4,6-isomer, with its more symmetrical substitution pattern, has an experimental melting point of 76-80 °C. The less symmetrical 2,4,5-isomer has a calculated melting point of 69.55 °C.[3] This suggests that the higher symmetry of the 2,4,6-isomer allows for more efficient packing in the crystal lattice, leading to a higher melting point. Both trimethylated isomers have significantly higher melting points than the parent phenylacetonitrile (-24 °C), which is a liquid at room temperature, due to the increased molecular weight and altered packing abilities.[2][4][5][6]
-
Polarity and Dipole-Dipole Interactions: The nitrile group (-C≡N) is strongly polar, leading to dipole-dipole interactions. The methyl groups are electron-donating by induction, which can slightly influence the electron distribution in the aromatic ring and the overall molecular dipole moment. However, the dominant effect of the trimethyl substitution on the melting and boiling points is likely due to the increase in molecular weight and the influence on molecular packing rather than a significant change in polarity.
Conclusion
This technical guide has provided a comprehensive overview of the melting and boiling points of 2,4,5-trimethylphenylacetonitrile. While experimental data for this specific compound is not yet widely available, reliable calculated values serve as a strong foundation for research and development activities. The detailed protocols for experimental determination offer a clear path for validating these predictions. Furthermore, the analysis of structure-property relationships, through comparison with the parent compound and an isomer, provides a deeper understanding of how molecular modifications influence these critical physical properties. For scientists and professionals in drug development, this knowledge is essential for the efficient and effective progression of chemical synthesis and purification processes.
References
-
Cheméo. (n.d.). Chemical Properties of 2,4,5-Trimethylphenylacetonitrile (CAS 75279-58-2). Retrieved January 28, 2026, from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved January 28, 2026, from [Link]
-
Wikipedia. (n.d.). Benzyl cyanide. Retrieved January 28, 2026, from [Link]
-
The Good Scents Company. (n.d.). phenyl acetonitrile. Retrieved January 28, 2026, from [Link]
-
BuyersGuideChem. (n.d.). Phenylacetonitrile | 140-29-4. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). Phenylacetonitrile. Retrieved January 28, 2026, from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved January 28, 2026, from [Link]
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- 2. Phenylacetonitrile | 140-29-4 - BuyersGuideChem [buyersguidechem.com]
- 3. 2,4,5-Trimethylphenylacetonitrile (CAS 75279-58-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 5. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]
- 6. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of 2,4,5-Trimethylphenylacetonitrile as a Versatile Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5-Trimethylphenylacetonitrile, a substituted aromatic nitrile, holds a significant position in synthetic organic chemistry as a versatile chemical intermediate. Its unique structural features, comprising a trimethyl-substituted phenyl ring and a reactive nitrile group, make it a valuable precursor for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of the synthesis, key chemical transformations, and potential applications of 2,4,5-Trimethylphenylacetonitrile, with a particular focus on its emerging role in the landscape of drug discovery and development. By elucidating its chemical reactivity and synthetic utility, this document aims to equip researchers and scientists with the foundational knowledge to leverage this important building block in their synthetic endeavors.
Introduction: The Significance of Phenylacetonitrile Scaffolds
Phenylacetonitrile and its derivatives are a cornerstone of modern organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The nitrile functionality is a versatile synthetic handle, readily undergoing a variety of chemical transformations including hydrolysis, reduction, and addition reactions to yield carboxylic acids, amines, and ketones, respectively. The aromatic ring, in turn, provides a scaffold that can be further functionalized to modulate the biological activity and physicochemical properties of the target molecules.
2,4,5-Trimethylphenylacetonitrile, with its specific substitution pattern, offers a unique combination of steric and electronic properties that can influence reaction outcomes and the ultimate biological profile of its derivatives. The methyl groups can enhance lipophilicity, impact metabolic stability, and direct further electrophilic substitution reactions.
Synthesis of 2,4,5-Trimethylphenylacetonitrile: A Mechanistic Perspective
The most common and industrially scalable method for the synthesis of phenylacetonitriles is the cyanation of the corresponding benzyl halide. This nucleophilic substitution reaction is a robust and well-established transformation in organic chemistry.
The Cyanation of 2,4,5-Trimethylbenzyl Halide
The primary route to 2,4,5-Trimethylphenylacetonitrile involves the reaction of 2,4,5-trimethylbenzyl chloride or bromide with an alkali metal cyanide, such as sodium or potassium cyanide. The reaction proceeds via an SN2 mechanism, where the cyanide ion acts as the nucleophile, displacing the halide from the benzylic carbon.
Reaction Scheme:
The choice of solvent is critical for the success of this reaction. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often employed to dissolve the cyanide salt and promote the SN2 pathway. Phase-transfer catalysts, such as quaternary ammonium salts, can also be utilized to facilitate the reaction in a two-phase system, which can simplify the work-up procedure.
Experimental Protocol: A Self-Validating System
A typical laboratory-scale synthesis would involve the following steps:
-
Reaction Setup: A solution of 2,4,5-trimethylbenzyl halide in a suitable solvent (e.g., acetone, acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Nucleophile Addition: An aqueous solution of sodium cyanide is added to the reaction mixture. The use of a phase-transfer catalyst is recommended to enhance the reaction rate.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or recrystallization to yield pure 2,4,5-Trimethylphenylacetonitrile.
This protocol is designed to be self-validating through the in-process monitoring, ensuring a high yield of the desired product.
Key Chemical Transformations and Applications
The synthetic utility of 2,4,5-Trimethylphenylacetonitrile lies in the reactivity of its nitrile group. This functionality can be readily converted into other key functional groups, opening up a wide array of synthetic possibilities.
Hydrolysis to 2,4,5-Trimethylphenylacetic Acid
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2,4,5-trimethylphenylacetic acid. This transformation is fundamental in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).
Reaction Scheme:
Reduction to 2-(2,4,5-Trimethylphenyl)ethanamine
The reduction of the nitrile group provides a direct route to the corresponding primary amine, 2-(2,4,5-trimethylphenyl)ethanamine. This amine can serve as a crucial building block for the synthesis of various biologically active compounds. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Reaction Scheme:
Grignard Reaction for Ketone Synthesis
The addition of a Grignard reagent to the nitrile group, followed by acidic work-up, leads to the formation of a ketone. This reaction is a powerful tool for carbon-carbon bond formation and allows for the introduction of various alkyl or aryl groups.
Reaction Scheme:
Role in Drug Development: A Forward-Looking Perspective
While specific examples of marketed drugs derived directly from 2,4,5-Trimethylphenylacetonitrile are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active molecules. The 2,4,5-trimethylphenyl moiety can be found in compounds investigated for a range of therapeutic areas. The versatility of the nitrile group allows for its incorporation into diverse heterocyclic systems, which are prevalent in modern drug discovery.
The analogous compound, 2,4,5-Trifluorophenylacetonitrile, is a known intermediate in the synthesis of certain pharmaceuticals, highlighting the importance of this class of compounds in medicinal chemistry.[1] The trimethyl substitution pattern in 2,4,5-Trimethylphenylacetonitrile can be strategically employed to enhance the metabolic stability and oral bioavailability of drug candidates by blocking potential sites of metabolism.
Safety and Handling
As a nitrile-containing compound, 2,4,5-Trimethylphenylacetonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. Nitriles can be toxic if inhaled, ingested, or absorbed through the skin. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,4,5-Trimethylphenylacetonitrile is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis and the rich chemistry of its nitrile group provide access to a wide range of functionalized molecules. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in the advancement of medicinal chemistry.
Visualizations
Synthesis of 2,4,5-Trimethylphenylacetonitrile
Caption: Key Reactions of 2,4,5-Trimethylphenylacetonitrile
References
Sources
Methodological & Application
Application Notes and Protocols: A Guide to the Laboratory Synthesis of Phenylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and validated laboratory protocols for the synthesis of phenylacetonitrile and its derivatives, compounds of significant interest in medicinal chemistry and materials science.[1][2] We move beyond a simple recitation of steps, providing in-depth explanations for the choice of reagents, catalysts, and reaction conditions. This document is structured to empower researchers with the foundational knowledge and practical techniques required for the successful and safe synthesis of these valuable molecules. Protocols for the cyanation of benzyl halides, the direct cyanation of benzyl alcohols, and the Strecker synthesis of α-aminonitriles are presented, alongside critical safety protocols for the handling of cyanide-containing reagents.
Introduction: The Significance of Phenylacetonitrile Scaffolds
Phenylacetonitrile, also known as benzyl cyanide, and its derivatives are pivotal precursors in the synthesis of a wide array of organic compounds.[1] Their utility stems from the versatile reactivity of the nitrile group and the acidity of the benzylic protons, which allow for a variety of chemical transformations.[3] These structural motifs are found in numerous pharmaceuticals, agrochemicals, and dyes. The development of efficient and selective methods for their synthesis is, therefore, a subject of ongoing research and a critical skill for synthetic chemists.
Core Synthetic Strategies
The preparation of phenylacetonitrile derivatives can be broadly categorized into several key synthetic transformations. This guide will focus on three of the most common and reliable methods:
-
Nucleophilic Substitution: The reaction of a benzyl halide with a cyanide salt.
-
Direct Cyanation of Alcohols: The conversion of a benzyl alcohol to the corresponding nitrile.
-
Multi-component Reactions: The Strecker synthesis to form α-aminonitriles.
The choice of method often depends on the availability of starting materials, the desired substitution pattern on the aromatic ring, and the functional group tolerance of the substrate.
Health and Safety: A Paramount Concern
Extreme Toxicity of Cyanides: All manipulations involving cyanide salts and hydrogen cyanide must be conducted with the utmost care due to their extreme toxicity.[4][5][6] Ingestion, inhalation, or skin absorption of even small quantities (50-150 mg) can be fatal.[4][6]
Engineering Controls:
-
All work with cyanide compounds must be performed in a properly functioning chemical fume hood.[5][6][7]
-
Ensure adequate ventilation and never work alone when handling cyanides.[6]
Personal Protective Equipment (PPE):
-
Wear a lab coat, splash goggles or a face shield, and nitrile gloves (double-gloving is recommended) at all times.[6][7]
Emergency Procedures:
-
In case of exposure, immediate medical attention is critical.[6]
-
Familiarize yourself with your institution's specific emergency protocols for cyanide poisoning.
-
An antidote for cyanide exposure exists but must be administered by trained medical personnel.[6]
Waste Disposal:
-
Cyanide waste must be segregated and disposed of according to institutional and regulatory guidelines. Never mix cyanide waste with acidic waste, as this will generate highly toxic hydrogen cyanide gas.[5][6]
Protocol I: Cyanation of Benzyl Halides via Nucleophilic Substitution
This classic method, a variation of the Kolbe nitrile synthesis, involves the reaction of a benzyl halide with an alkali metal cyanide.[1] The use of a phase-transfer catalyst (PTC) is highly recommended to facilitate the reaction between the aqueous cyanide solution and the organic benzyl halide phase, leading to improved yields and milder reaction conditions.[3][8]
Reaction Workflow
Caption: Workflow for the phase-transfer catalyzed cyanation of benzyl halides.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of deionized water.
-
In a separate beaker, dissolve the substituted benzyl chloride (1.0 equivalent) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equivalents) in a suitable organic solvent (e.g., toluene or dichloromethane).
-
Reaction: Add the organic solution to the vigorously stirring aqueous cyanide solution.
-
Heat the biphasic mixture to reflux (typically 60-80 °C) and maintain vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude phenylacetonitrile derivative by vacuum distillation or column chromatography on silica gel.
Quantitative Data
| Starting Material | Cyanide Source | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzyl Chloride | NaCN | TBAB | Toluene | 3 | 85-95 |
| 4-Methoxybenzyl Chloride | KCN | Aliquat 336 | DCM | 4 | 80-90 |
| 4-Nitrobenzyl Bromide | NaCN | TBAB | Toluene | 2 | >95 |
Protocol II: Direct Cyanation of Benzyl Alcohols
The direct conversion of alcohols to nitriles is an attractive synthetic strategy as it often starts from more readily available and less lachrymatory precursors than benzyl halides. Several catalytic systems have been developed for this transformation.[9][10][11] Here, we present a method using a Lewis acid catalyst and trimethylsilyl cyanide (TMSCN) as the cyanide source. More recently, methods using safer cyanide sources like isonitriles have also been developed.[12]
Reaction Mechanism
Caption: Simplified mechanism for the Lewis acid-catalyzed cyanation of benzyl alcohols.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted benzyl alcohol (1.0 equivalent) and a dry, aprotic solvent such as acetonitrile or dichloromethane.
-
Add the Lewis acid catalyst, for example, indium(III) bromide (InBr₃) or zinc triflate (Zn(OTf)₂) (5-10 mol%).[11][13]
-
Reaction: Add trimethylsilyl cyanide (TMSCN) (1.2-1.5 equivalents) dropwise to the stirring solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 1-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography on silica gel.
Quantitative Data
| Starting Material | Catalyst | Cyanide Source | Solvent | Time (h) | Yield (%) |
| Benzyl Alcohol | InBr₃ (10 mol%) | TMSCN | CH₃CN | 1 | 92 |
| 4-Chlorobenzyl Alcohol | Zn(OTf)₂ (5 mol%) | TMSCN | DCM | 3 | 88 |
| 2-Naphthylmethanol | InBr₃ (10 mol%) | TMSCN | CH₃CN | 2 | 90 |
Protocol III: Strecker Synthesis of α-Aminonitriles
The Strecker synthesis is a powerful one-pot, three-component reaction for the preparation of α-aminonitriles, which are direct precursors to α-amino acids.[14][15][16] The reaction involves the condensation of an aldehyde with an amine to form an imine, which is then attacked by a cyanide source.[15]
Reaction Workflow
Caption: General workflow for the Strecker synthesis of α-aminonitriles.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and the amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or water.[16][17]
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reaction: Add the cyanide source, such as trimethylsilyl cyanide (TMSCN) (1.2 equivalents), to the reaction mixture.[16][17] The use of a catalyst, such as indium powder in water, can accelerate the reaction.[16]
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, add diethyl ether and filter the solution.[16]
-
Wash the filtrate with water and brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]
-
Purification: Purify the resulting α-aminonitrile by recrystallization or column chromatography.
Quantitative Data
| Aldehyde | Amine | Cyanide Source | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Aniline | TMSCN | Water (with In catalyst) | 0.5 | 98[16] |
| 4-Chlorobenzaldehyde | Benzylamine | TMSCN | Methanol | 4 | 92 |
| Isobutyraldehyde | Ammonia | NaCN/NH₄Cl | Water | 24 | 85 |
Conclusion
The synthetic routes outlined in this guide provide reliable and versatile methods for the preparation of phenylacetonitrile and its derivatives. The choice of protocol should be guided by the specific target molecule, available starting materials, and the required scale of the synthesis. Adherence to the stringent safety precautions outlined is non-negotiable when working with highly toxic cyanide reagents. By understanding the underlying principles and meticulously following these protocols, researchers can confidently and safely access this important class of chemical compounds.
References
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α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions - ResearchGate. Available at: [Link]
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Benzyl cyanide - Wikipedia. Available at: [Link]
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Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. Available at: [Link]
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α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal. Available at: [Link]
-
Benzyl Cyanide - Organic Syntheses Procedure. Available at: [Link]
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Direct Oxidative Cyanation of Alcohol to Nitrile over CoOx/MnO2 with Aqueous Ammonia | ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Cyanide Standard Operating Procedure Template - Environmental Health & Safety. Available at: [Link]
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Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC - PubMed Central. Available at: [Link]
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Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
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α-PHENYLACETOACETONITRILE - Organic Syntheses Procedure. Available at: [Link]
-
Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal. Available at: [Link]
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Available at: [Link]
-
Lab Safety Guideline: Cyanide. Available at: [Link]
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Cyanation of benzylic alcohols and derivatives - ResearchGate. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]
-
Catalytic Cyanation of C–N Bonds with CO2/NH3 | JACS Au - ACS Publications. Available at: [Link]
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Industrial Phase-Transfer Catalysis. Available at: [Link]
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Cyanides | Division of Research Safety - University of Illinois. Available at: [Link]
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-
Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors - MDPI. Available at: [Link]
-
A truly green synthesis of α-aminonitriles via Strecker reaction - PMC - NIH. Available at: [Link]
-
Zn(OTf) 2 - Catalyzed direct cyanation of benzylic alcohols - A novel synthesis of α-aryl nitriles | Request PDF - ResearchGate. Available at: [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega - ACS Publications. Available at: [Link]
-
Cyanides - UVIC. Available at: [Link]
-
Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate - CABI Digital Library. Available at: [Link]
-
Deoxycyanation of Alkyl Alcohols - Macmillan Group - Princeton University. Available at: [Link]
-
Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC - NIH. Available at: [Link]
-
Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed. Available at: [Link]
-
Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides - ResearchGate. Available at: [Link]
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Application Notes & Protocols: The Strategic Utility of 2,4,5-Trimethylphenylacetonitrile in Pharmaceutical Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, novelty, and scalability of a synthetic route. 2,4,5-Trimethylphenylacetonitrile is a specialized aromatic building block that, while not a ubiquitous commodity, offers significant strategic advantages for the synthesis of complex molecular architectures. Its utility lies in the versatile reactivity of the nitrile functional group, combined with the specific substitution pattern of the phenyl ring, which can impart unique pharmacological properties to the final active pharmaceutical ingredient (API).
The synthesis of APIs is a multi-step process that relies on a range of intermediates to construct the final molecular entity.[][] Phenylacetonitrile derivatives are valuable precursors in this context, serving as foundational scaffolds for a variety of compound classes. The core value of 2,4,5-Trimethylphenylacetonitrile resides in its capacity to be transformed into two key pharmacophores:
-
2,4,5-Trimethylphenylacetic Acid: A scaffold relevant to non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
-
2-(2,4,5-Trimethylphenyl)ethanamine: A substituted phenethylamine core, a privileged structure in medicinal chemistry found in stimulants, antidepressants, and antipsychotics.[3]
This document serves as a technical guide to the primary applications of 2,4,5-Trimethylphenylacetonitrile, providing detailed protocols for its conversion into these key intermediates and explaining the scientific rationale behind the methodological choices.
Core Synthetic Pathways & Applications
The strategic application of 2,4,5-Trimethylphenylacetonitrile revolves around the chemical transformation of its nitrile group. The two most valuable pathways in a pharmaceutical context are hydrolysis to the corresponding carboxylic acid and reduction to the primary amine.
Figure 1: Primary synthetic transformations of 2,4,5-Trimethylphenylacetonitrile.
Application I: Synthesis of 2,4,5-Trimethylphenylacetic Acid
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. The resulting 2,4,5-trimethylphenylacetic acid can be a target molecule itself or an intermediate for further elaboration, such as esterification or amidation. Substituted phenylacetic acids are known starting points for various therapeutics.[4][5]
Scientific Rationale: Hydrolysis can be performed under acidic or basic conditions.
-
Acidic Hydrolysis: Typically uses strong acids like H₂SO₄ or HCl. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to the carboxylic acid and an ammonium salt. This method is robust but can be harsh for sensitive substrates.
-
Basic Hydrolysis: Employs strong bases like NaOH or KOH, often in an alcohol/water mixture. The hydroxide ion attacks the electrophilic nitrile carbon, and the resulting intermediate is protonated by the solvent. The initially formed amide is then saponified under the basic conditions to yield the carboxylate salt, which is neutralized in a separate acidic workup step to afford the final carboxylic acid.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagents | H₂SO₄ (aq), HCl (aq) | NaOH (aq), KOH (aq) |
| Solvent | Water, Dioxane | Water, Ethanol, Ethylene Glycol |
| Temperature | Reflux (100-110 °C) | Reflux (80-110 °C) |
| Workup | Basification, Extraction | Acidification, Extraction |
| Key Insight | Direct formation of the carboxylic acid. Can be slow and require forcing conditions. | Saponification of the intermediate amide is typically rapid. Requires a final acidification step. |
Protocol 2.1.1: Basic Hydrolysis to 2,4,5-Trimethylphenylacetic Acid
This protocol is often preferred due to generally higher yields and cleaner reactions for arylacetonitriles.
Materials:
-
2,4,5-Trimethylphenylacetonitrile
-
Sodium Hydroxide (NaOH) pellets
-
Ethylene Glycol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether (or MTBE)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,4,5-Trimethylphenylacetonitrile (10.0 g, 62.8 mmol) and a solution of sodium hydroxide (10.0 g, 250 mmol) in deionized water (20 mL).
-
Solvent Addition: Add ethylene glycol (60 mL). The use of a high-boiling polar solvent like ethylene glycol accelerates the hydrolysis of the sterically hindered intermediate amide.
-
Reflux: Heat the mixture to reflux (approx. 120-130 °C) with vigorous stirring. Monitor the reaction progress by TLC (thin-layer chromatography), observing the disappearance of the starting nitrile. The reaction is typically complete within 4-6 hours. Note: Ammonia gas is evolved during the reaction; ensure adequate ventilation in a fume hood.
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark solution into a beaker containing 200 mL of cold deionized water.
-
Acidification: While stirring the diluted solution in an ice bath, slowly and carefully add concentrated HCl until the pH of the solution is ~1-2. A precipitate of 2,4,5-trimethylphenylacetic acid will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure 2,4,5-trimethylphenylacetic acid.
Application II: Synthesis of 2-(2,4,5-Trimethylphenyl)ethanamine
The reduction of the nitrile group to a primary amine provides access to the phenethylamine scaffold. Substituted phenethylamines are a cornerstone of neuropharmacology, acting on various monoamine neurotransmitter systems.
Scientific Rationale: The most common and effective method for this transformation is the use of a powerful hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon, followed by further reduction of the intermediate imine. A final aqueous workup quenches the reaction and liberates the free amine. This method is high-yielding and broadly applicable. A general procedure for a similar reduction is documented in synthetic literature.[6]
Figure 2: Workflow for the reduction of 2,4,5-Trimethylphenylacetonitrile.
Protocol 2.2.1: LiAlH₄ Reduction to 2-(2,4,5-Trimethylphenyl)ethanamine
WARNING: Lithium aluminum hydride reacts violently with water. This procedure must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials:
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
2,4,5-Trimethylphenylacetonitrile
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, inert gas inlet, magnetic stirrer, ice bath.
Procedure:
-
Inert Atmosphere Setup: Assemble a dry three-neck flask with a dropping funnel, condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen.
-
Reagent Preparation: In the reaction flask, carefully suspend LiAlH₄ (3.6 g, 94.8 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 2,4,5-Trimethylphenylacetonitrile (10.0 g, 62.8 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours to ensure complete reduction.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C in an ice bath. EXTREME CAUTION: The following steps are highly exothermic and involve hydrogen gas evolution. Perform the quench slowly and deliberately.
-
Slowly add deionized water (3.6 mL) dropwise.
-
Slowly add 15% aqueous NaOH solution (3.6 mL) dropwise.
-
Slowly add deionized water (10.8 mL) dropwise.
-
-
Isolation: Stir the resulting granular white precipitate for 30 minutes at room temperature. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).
-
Purification: Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude 2-(2,4,5-trimethylphenyl)ethanamine can be purified by vacuum distillation to yield a clear oil.
Conclusion and Future Prospects
2,4,5-Trimethylphenylacetonitrile stands as a potent and versatile intermediate for pharmaceutical research and development. The protocols detailed herein provide robust and scalable methods for its conversion into phenylacetic acid and phenethylamine derivatives—two scaffolds of high value in medicinal chemistry. The specific trimethyl substitution pattern offers a unique lipophilic and steric profile that can be exploited by medicinal chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of new chemical entities. Further exploration into α-alkylation, cyclization, and other transformations of this building block will undoubtedly open new avenues for the discovery of novel therapeutics.
References
-
Arora, R., Gill, N.S., Kapoor, R., Aggarwal, A., & Rana, A.C. (2012). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Science Alert. Available from: [Link]
-
Mayo Clinic. (2025). Trihexyphenidyl (Oral Route). Available from: [Link]
-
Ben Fathia, M., et al. (2015). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Science and Technology. Available from: [Link]
-
Patil, S. S., et al. (2014). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. World Journal of Organic Chemistry. Available from: [Link]
- Google Patents. (n.d.). EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid.
-
PubChemLite. (n.d.). 2-(2,4,5-trimethylphenyl)ethanamine (C11H17N). Available from: [Link]
- Google Patents. (n.d.). HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid.
-
PrepChem.com. (n.d.). Synthesis of 2-(4-methylphenyl)ethanamine. Available from: [Link]
-
Drugs.com. (2025). Trihexyphenidyl Uses, Side Effects & Warnings. Available from: [Link]
-
National Center for Biotechnology Information. (2024). Trihexyphenidyl. StatPearls. Available from: [Link]
-
Ley, S. V., & Leach, A. G. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. (2023). 2,4,5-Triphenylimidazole. PubChem. Available from: [Link]
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- 5. HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols: Unraveling the Reaction Mechanism for the Cyanation of Benzyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyanation of benzyl halides is a cornerstone transformation in organic synthesis, providing a direct route to benzyl cyanides. These products are valuable intermediates in the pharmaceutical and fine chemical industries, serving as precursors to a wide array of functional groups, including carboxylic acids, amides, and amines. Understanding the underlying reaction mechanism is paramount for optimizing reaction conditions, maximizing yields, and minimizing byproducts. This guide provides an in-depth analysis of the mechanistic pathways involved in the cyanation of benzyl halides, offering practical protocols and expert insights for laboratory application.
The Mechanistic Dichotomy: SN1 vs. SN2 Pathways
The nucleophilic substitution of a halide on a benzylic carbon by a cyanide anion does not follow a single, universal mechanism. Instead, it exists in a delicate balance between two competing pathways: the unimolecular SN1 reaction and the bimolecular SN2 reaction. The prevailing mechanism is dictated by a combination of factors including the structure of the benzyl halide, the reaction conditions, and the nature of the solvent. Benzyl halides can react with equal probability through both SN1 and SN2 mechanisms, unless the reaction conditions are intentionally altered.[1]
The SN1 Pathway: A Stepwise Journey
The SN1 mechanism is a two-step process characterized by the initial, rate-determining departure of the leaving group (halide) to form a carbocation intermediate.[2] This is followed by a rapid attack of the nucleophile (cyanide) on the carbocation.
The stability of the benzyl carbocation is a key reason why this pathway is accessible. The positive charge on the benzylic carbon is effectively delocalized into the adjacent aromatic ring through resonance, stabilizing the intermediate and lowering the activation energy for its formation.[1]
Factors Favoring the SN1 Mechanism:
-
Substrate Structure: Benzyl halides with electron-donating groups (EDGs) on the aromatic ring, particularly in the para position, strongly favor the S
N1 pathway. These groups further stabilize the benzyl carbocation through resonance and inductive effects.[3] Tertiary benzylic halides will also favor the SN1 reaction due to steric hindrance disfavoring the SN2 pathway.[4][5] -
Weak Nucleophiles: While cyanide is a reasonably good nucleophile, in situations where its effective concentration is low or when it is weakly solvated, the S
N1 mechanism can be favored.[5] -
Polar Protic Solvents: Solvents like water, alcohols, and formic acid excel at solvating both the departing halide and the carbocation intermediate, thereby stabilizing them and promoting the S
N1 reaction. -
Low Concentration of Nucleophile: At low concentrations of the cyanide nucleophile, the unimolecular dissociation of the benzyl halide becomes more kinetically favorable.
Caption: The SN2 mechanism for the cyanation of benzyl halides.
Enhancing Reactivity: The Role of Phase-Transfer Catalysis (PTC)
A significant practical challenge in the cyanation of benzyl halides is the low solubility of inorganic cyanide salts (e.g., NaCN, KCN) in the organic solvents where the benzyl halide is dissolved. [6]This solubility issue limits the concentration of the nucleophile in the organic phase, slowing down the reaction. Phase-transfer catalysis (PTC) provides an elegant solution to this problem.
A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transport of the cyanide anion from the aqueous or solid phase into the organic phase. [6]The lipophilic cation of the catalyst pairs with the cyanide anion, forming an ion pair that is soluble in the organic solvent. This "activated" cyanide is then readily available to react with the benzyl halide.
The PTC Catalytic Cycle:
-
Anion Exchange: The quaternary ammonium halide (Q⁺X⁻) in the organic phase migrates to the aqueous/solid phase interface. Here, it exchanges its halide anion for a cyanide anion, forming Q⁺CN⁻.
-
Phase Transfer: The lipophilic Q⁺CN⁻ ion pair is soluble in the organic phase and diffuses away from the interface.
-
Nucleophilic Substitution: In the organic phase, the cyanide anion reacts with the benzyl halide (R-X) to form the benzyl cyanide (R-CN) and a halide anion (X⁻).
-
Catalyst Regeneration: The quaternary ammonium cation (Q⁺) then pairs with the newly formed halide anion (X⁻) and migrates back to the interface to repeat the cycle.
Sources
Application Notes and Protocols for Reactions Involving 2,4,5-Trimethylphenylacetonitrile
Introduction: The Synthetic Versatility of 2,4,5-Trimethylphenylacetonitrile
2,4,5-Trimethylphenylacetonitrile, a substituted aromatic nitrile, serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a sterically hindered phenyl ring and a reactive nitrile group, allows for a variety of chemical transformations. The derivatives of this compound, such as 2,4,5-trimethylphenylacetic acid and 2-(2,4,5-trimethylphenyl)ethan-1-amine, are of significant interest in the development of novel pharmaceuticals and agrochemicals. Substituted phenethylamines, for instance, are a well-established class of compounds with diverse pharmacological activities.[1][2] Similarly, phenylacetic acid derivatives have found applications as herbicides.[3]
This application note provides detailed experimental protocols for three key reactions of 2,4,5-trimethylphenylacetonitrile: hydrolysis to its corresponding carboxylic acid, α-alkylation, and reduction to its corresponding phenethylamine. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.
Safety Precautions and Handling
Working with arylacetonitriles and their derivatives requires strict adherence to safety protocols. These compounds can be toxic if ingested, inhaled, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[4][5][6][7]
Key Safety Considerations:
-
Toxicity: Arylacetonitriles can be hazardous. Avoid inhalation of dust or vapors and prevent skin contact.
-
Reactive Reagents: The protocols described herein utilize strong acids, bases, and reducing agents. These reagents should be handled with extreme care, following established laboratory safety procedures.
-
Glassware: Ensure all glassware is free from cracks and defects, especially when performing reactions under heating or vacuum.[7]
-
Emergency Preparedness: An emergency shower and eyewash station should be readily accessible. Be prepared to handle chemical spills and have appropriate neutralizing agents and spill kits available.
Hydrolysis of 2,4,5-Trimethylphenylacetonitrile to 2,4,5-Trimethylphenylacetic Acid
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry. This can be achieved under either acidic or basic conditions. The acid-catalyzed hydrolysis is often preferred for its cleaner work-up.[8] The reaction proceeds via the protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to the carboxylic acid.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is adapted from the well-established procedure for the hydrolysis of benzyl cyanide.[8]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,4,5-Trimethylphenylacetonitrile | Reagent Grade | (Specify) |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Grade | (Specify) |
| Deionized Water (H₂O) | ||
| Diethyl Ether (Et₂O) | Anhydrous | (Specify) |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | (Specify) |
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a dilute sulfuric acid solution by cautiously adding 42 mL of concentrated sulfuric acid to 60 mL of deionized water. Allow the solution to cool to room temperature.
-
Addition of Nitrile: To the cooled sulfuric acid solution, add 10 g (0.063 mol) of 2,4,5-trimethylphenylacetonitrile.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 3 hours.
-
Work-up: After the reflux period, allow the mixture to cool slightly and then carefully pour it into 100 mL of cold water with stirring. The crude 2,4,5-trimethylphenylacetic acid will precipitate out of solution.
-
Isolation and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product several times with hot water to remove any unreacted starting material and impurities.
-
Drying: The purified product can be dried in a desiccator over a suitable drying agent.
Expected Yield: 75-85%
Characterization:
-
Melting Point: To be determined experimentally.
-
¹H NMR: Expected signals for the methyl groups on the aromatic ring, the methylene protons, and the carboxylic acid proton.
-
¹³C NMR: Expected signals for the aromatic carbons, the methyl carbons, the methylene carbon, and the carbonyl carbon.[9]
-
IR Spectroscopy: Characteristic C=O stretch of the carboxylic acid (around 1700 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 2,4,5-trimethylphenylacetic acid (178.23 g/mol ) is expected.[10][11]
Workflow Diagram:
Caption: Workflow for the acid-catalyzed hydrolysis of 2,4,5-trimethylphenylacetonitrile.
α-Alkylation of 2,4,5-Trimethylphenylacetonitrile
The α-alkylation of phenylacetonitriles is a powerful method for forming new carbon-carbon bonds. The reaction proceeds through the deprotonation of the acidic α-carbon by a strong base to form a carbanion, which then acts as a nucleophile to attack an alkylating agent. This protocol describes the alkylation with benzyl alcohol using potassium tert-butoxide as the base.[12]
Protocol 2: Base-Promoted α-Alkylation with Benzyl Alcohol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,4,5-Trimethylphenylacetonitrile | Reagent Grade | (Specify) |
| Benzyl Alcohol | Reagent Grade | (Specify) |
| Potassium tert-butoxide (KOtBu) | 95% | (Specify) |
| Toluene | Anhydrous | (Specify) |
| Hydrochloric Acid (HCl), 1M | ACS Grade | (Specify) |
| Ethyl Acetate (EtOAc) | ACS Grade | (Specify) |
| Brine | Saturated | |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | (Specify) |
Equipment:
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and stir bar
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: To a Schlenk tube containing a magnetic stir bar, add 2,4,5-trimethylphenylacetonitrile (0.435 mmol), benzyl alcohol (1.30 mmol), potassium tert-butoxide (0.348 mmol), and anhydrous toluene (10 mL).
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 120 °C for the specified time (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench with 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Product: 2-(2,4,5-trimethylphenyl)-3-phenylpropanenitrile
Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the alkylated product.
-
Mass Spectrometry: To determine the molecular weight of the product.
Mechanism Overview:
Caption: Simplified mechanism of base-promoted α-alkylation.
Reduction of 2,4,5-Trimethylphenylacetonitrile to 2-(2,4,5-Trimethylphenyl)ethan-1-amine
The reduction of nitriles is a common method for the synthesis of primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by further reduction to the amine.
Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is based on the general procedure for the reduction of nitriles to primary amines.[13]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,4,5-Trimethylphenylacetonitrile | Reagent Grade | (Specify) |
| Lithium Aluminum Hydride (LiAlH₄) | 95% | (Specify) |
| Diethyl Ether or THF, anhydrous | Anhydrous | (Specify) |
| Sodium Hydroxide (NaOH), 15% aq. | ACS Grade | (Specify) |
| Deionized Water (H₂O) | ||
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | (Specify) |
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Nitrile: Dissolve 2,4,5-trimethylphenylacetonitrile (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Work-up (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where 'x' is the mass of LiAlH₄ in grams.
-
Isolation: Stir the resulting mixture until a white precipitate forms. Filter the precipitate and wash it thoroughly with diethyl ether or THF.
-
Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine. The product can be further purified by distillation or crystallization of its salt (e.g., hydrochloride).
Expected Product: 2-(2,4,5-trimethylphenyl)ethan-1-amine
Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the amine.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
IR Spectroscopy: Appearance of N-H stretching bands (around 3300-3500 cm⁻¹) and disappearance of the C≡N stretch (around 2250 cm⁻¹).
Workflow Diagram:
Caption: Workflow for the reduction of 2,4,5-trimethylphenylacetonitrile with LiAlH₄.
Conclusion
The protocols detailed in this application note provide a framework for the synthetic manipulation of 2,4,5-trimethylphenylacetonitrile. These reactions open avenues for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The successful execution of these protocols relies on careful adherence to the experimental procedures and a strong commitment to laboratory safety.
References
- HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid - Google P
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (URL: [Link])
-
(PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - ResearchGate. (URL: [Link])
-
2-(2,4,5-trimethylphenyl)acetic acid (C11H14O2) - PubChem. (URL: [Link])
-
Handling Radioactive Materials Safely | Office of Environmental Health and Safety. (URL: [Link])
-
α‐Alkylation of substituted phenylacetonitriles with benzyl alcohol; Reaction conditions - ResearchGate. (URL: [Link])
-
Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems - PubMed. (URL: [Link])
- Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Deriv
-
phenylacetic acid - Organic Syntheses Procedure. (URL: [Link])
-
Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. (URL: [Link])
-
Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability - sctunisie.org. (URL: [Link])
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. (URL: [Link])
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (URL: [Link])
-
Substituted phenethylamine - Wikipedia. (URL: [Link])
-
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - PMC - NIH. (URL: [Link])
- EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid - Google P
-
Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) - MDPI. (URL: [Link])
-
The Chemistry Blog - How to Safely Handle Reactive Chemicals. (URL: [Link])
-
β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC. (URL: [Link])
-
Phenethylamine, 2,4,5-trimethoxy-α-methyl- - the NIST WebBook. (URL: [Link])
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (URL: [Link])
-
Synthesis Of 2, 4, 5 -Triphenyl Imidazole - IJCRT.org. (URL: [Link])
-
2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. (URL: [Link])
- US4000197A - Asymmetric synthesis of phenylisopropylamines - Google P
-
Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. (URL: [Link])
-
Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) - MDPI. (URL: [Link])
-
Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. (URL: [Link])
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chemicals.co.uk [chemicals.co.uk]
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- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Strategic Utility of 2,4,5-Trimethylphenylacetonitrile in Organic Synthesis: A Guide for Researchers
For Immediate Release
In the intricate landscape of organic chemistry, the strategic selection of precursors is paramount to the successful synthesis of complex molecules. Among these, 2,4,5-Trimethylphenylacetonitrile emerges as a versatile and valuable building block, particularly in the development of novel pharmaceutical and agrochemical agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, key transformations, and practical applications of this important intermediate.
Introduction: The Significance of the Trimethylphenyl Acetonitrile Scaffold
2,4,5-Trimethylphenylacetonitrile, also known as (2,4,5-trimethylphenyl)acetonitrile or 2,4,5-trimethylbenzyl cyanide, possesses a unique substitution pattern on the aromatic ring that imparts specific steric and electronic properties. These characteristics make it an ideal starting material for the synthesis of a variety of target molecules, including substituted phenylacetic acids, 2-phenylethylamines, and benzaldehydes, which are key pharmacophores in numerous bioactive compounds. Phenylacetic acid and its derivatives, for instance, are integral to the structure of non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, and anti-cancer agents.[1][2]
This guide will provide a detailed exploration of the synthetic pathways originating from 2,4,5-trimethylphenylacetonitrile, complete with validated protocols and an examination of the underlying chemical principles.
Synthesis of 2,4,5-Trimethylphenylacetonitrile: A Robust Protocol
The most common and efficient method for the synthesis of 2,4,5-trimethylphenylacetonitrile involves the nucleophilic substitution of a 2,4,5-trimethylbenzyl halide with a cyanide salt. The following protocol is based on established methods for the cyanation of benzyl halides.[1][3]
Protocol 1: Synthesis of 2,4,5-Trimethylphenylacetonitrile
Materials:
-
2,4,5-Trimethylbenzyl chloride (or bromide)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)
-
(Optional) Phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt)
-
Deionized water
-
Dichloromethane or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: To the flask, add sodium cyanide (1.2 equivalents) and the chosen solvent (DMSO or acetonitrile). If using acetonitrile, a phase-transfer catalyst like 18-crown-6 (0.1 equivalents) can be beneficial to improve the solubility and reactivity of the cyanide salt.[1]
-
Initiation of Reaction: Stir the mixture to dissolve the cyanide salt as much as possible. Add 2,4,5-trimethylbenzyl chloride (1.0 equivalent) to the stirring solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,4,5-trimethylphenylacetonitrile.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure nitrile.
Safety Note: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. In case of contact with acid, highly toxic hydrogen cyanide gas is evolved.
Key Transformations of 2,4,5-Trimethylphenylacetonitrile
The nitrile functionality of 2,4,5-trimethylphenylacetonitrile is a versatile handle for a variety of chemical transformations, providing access to a range of important downstream products.
Hydrolysis to 2,4,5-Trimethylphenylacetic Acid
The conversion of the nitrile to a carboxylic acid is a fundamental transformation. Both acidic and basic hydrolysis conditions can be employed, with the choice often depending on the compatibility of other functional groups in the molecule.[4][5]
Protocol 2: Acidic Hydrolysis of 2,4,5-Trimethylphenylacetonitrile
Materials:
-
2,4,5-Trimethylphenylacetonitrile
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water
-
Dioxane (optional, as a co-solvent)
-
Sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4,5-trimethylphenylacetonitrile (1.0 equivalent).
-
Reagent Addition: Add a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture). Dioxane can be added as a co-solvent to improve solubility.
-
Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) and maintain for 6-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over ice.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt. Separate the aqueous layer and acidify with concentrated HCl until the 2,4,5-trimethylphenylacetic acid precipitates.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Basic Hydrolysis of 2,4,5-Trimethylphenylacetonitrile
Materials:
-
2,4,5-Trimethylphenylacetonitrile
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Ethylene glycol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask with a reflux condenser and stirrer, dissolve 2,4,5-trimethylphenylacetonitrile (1.0 equivalent) in ethanol or ethylene glycol.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for 8-16 hours.
-
Work-up: After cooling, remove the alcohol by rotary evaporation. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Isolation: Acidify the aqueous layer with cold, concentrated HCl to precipitate the 2,4,5-trimethylphenylacetic acid. Collect the solid by filtration, wash with cold water, and dry.
Reduction to 2-(2,4,5-Trimethylphenyl)ethanamine
The reduction of the nitrile group to a primary amine provides access to the valuable 2-phenylethylamine scaffold, which is present in many neurotransmitters and pharmaceutical agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[6][7]
Protocol 4: Reduction of 2,4,5-Trimethylphenylacetonitrile to the Corresponding Amine
Materials:
-
2,4,5-Trimethylphenylacetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Deionized water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry three-necked flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.
-
Reagent Addition: Suspend lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous diethyl ether or THF.
-
Substrate Addition: Dissolve 2,4,5-trimethylphenylacetonitrile (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.
-
Isolation: A granular precipitate should form, which can be removed by filtration. Wash the precipitate with additional solvent.
-
Purification: Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the 2-(2,4,5-trimethylphenyl)ethanamine. Further purification can be achieved by distillation or by conversion to a hydrochloride salt.
Safety Note: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water. All operations should be conducted under an inert atmosphere and with appropriate safety precautions.
Partial Reduction to 2,4,5-Trimethylbenzaldehyde
The controlled partial reduction of a nitrile to an aldehyde is a valuable synthetic transformation. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion, as it forms a stable intermediate that can be hydrolyzed to the aldehyde.[8][9]
Protocol 5: Partial Reduction of 2,4,5-Trimethylphenylacetonitrile to the Aldehyde
Materials:
-
2,4,5-Trimethylphenylacetonitrile
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes or toluene)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve 2,4,5-trimethylphenylacetonitrile (1.0 equivalent) in anhydrous DCM or toluene in a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DIBAL-H solution (1.1-1.2 equivalents) dropwise, maintaining the internal temperature below -70 °C.[10]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C to destroy excess DIBAL-H.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir vigorously until two clear layers are formed.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane or diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 2,4,5-trimethylbenzaldehyde can be purified by column chromatography or distillation.
Applications in Drug Development and Agrochemical Synthesis
The derivatives of 2,4,5-trimethylphenylacetonitrile are key intermediates in the synthesis of a range of biologically active molecules.
-
Pharmaceuticals: The 2,4,5-trimethylphenylacetic acid moiety can be incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The substitution pattern on the phenyl ring can influence the molecule's binding affinity to target enzymes and receptors.
-
Agrochemicals: Substituted phenylacetic acids and their derivatives are used in the development of herbicides and pesticides.[11] The trimethyl substitution can enhance the efficacy and selectivity of these compounds.
Data Summary
| Precursor | Reaction | Product | Reagents and Conditions | Typical Yield |
| 2,4,5-Trimethylbenzyl chloride | Cyanation | 2,4,5-Trimethylphenylacetonitrile | NaCN, DMSO, 60-80 °C, 4-6 h | Good to Excellent |
| 2,4,5-Trimethylphenylacetonitrile | Acidic Hydrolysis | 2,4,5-Trimethylphenylacetic acid | H₂SO₄/H₂O, reflux, 6-12 h | High |
| 2,4,5-Trimethylphenylacetonitrile | Basic Hydrolysis | 2,4,5-Trimethylphenylacetic acid | NaOH/EtOH/H₂O, reflux, 8-16 h | High |
| 2,4,5-Trimethylphenylacetonitrile | Reduction | 2-(2,4,5-Trimethylphenyl)ethanamine | LiAlH₄, THF, reflux, 4-8 h | Good |
| 2,4,5-Trimethylphenylacetonitrile | Partial Reduction | 2,4,5-Trimethylbenzaldehyde | DIBAL-H, DCM, -78 °C, 2-3 h | Good to Excellent |
Visualizing the Synthetic Pathways
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 4. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 9. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4,5-Trimethylphenylacetonitrile
Welcome to the technical support center for the synthesis of 2,4,5-trimethylphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable intermediate. My approach is grounded in fundamental chemical principles and field-proven insights to ensure you can confidently troubleshoot and refine your experimental work.
Introduction to the Synthesis
The primary and most direct route to 2,4,5-trimethylphenylacetonitrile is through the nucleophilic substitution (SN2) reaction of 2,4,5-trimethylbenzyl halide (typically the chloride or bromide) with a cyanide salt. While seemingly straightforward, the steric hindrance imposed by the three methyl groups on the aromatic ring, coupled with the inherent challenges of cyanation reactions, can often lead to suboptimal yields and the formation of impurities.
This guide will provide a structured approach to identifying and resolving common issues encountered during this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2,4,5-trimethylphenylacetonitrile, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
You observe a significant amount of unreacted 2,4,5-trimethylbenzyl halide in your reaction mixture after the expected reaction time.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reaction Temperature | The SN2 reaction has an activation energy barrier that must be overcome. The steric hindrance from the trimethyl-substituted ring increases this barrier, requiring more thermal energy. | Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or GC-MS. For many cyanations of benzyl halides, temperatures in the range of 70-100 °C are effective, depending on the solvent.[1] |
| Poor Solubility of Cyanide Salt | The cyanide salt (e.g., NaCN or KCN) must have some solubility in the reaction solvent to provide a sufficient concentration of the cyanide nucleophile. | Consider using a more polar aprotic solvent like DMSO or DMF, or employ a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to shuttle the cyanide anion into the organic phase. |
| Inactivated Catalyst | If using a phase-transfer catalyst, it may be poisoned by impurities or be present in an insufficient amount. | Ensure the purity of your PTC. Increase the catalyst loading to 1-5 mol%. |
| Poor Leaving Group | While chloride is a common starting material, bromide is a better leaving group and can accelerate the reaction rate. | If using 2,4,5-trimethylbenzyl chloride, consider switching to 2,4,5-trimethylbenzyl bromide. |
Problem 2: Formation of Significant Byproducts
Your crude product analysis (GC-MS, NMR) shows the presence of significant impurities alongside the desired nitrile.
| Potential Byproduct | Formation Mechanism | Mitigation Strategy |
| 2,4,5-Trimethylstyrene | Elimination (E2) reaction, competing with substitution. This is favored by high temperatures and sterically hindered substrates. | Use a less hindered base if one is present, or a less polar solvent to disfavor elimination. Lowering the reaction temperature can also help. |
| Bis(2,4,5-trimethylbenzyl) ether | If water is present in the reaction, it can hydrolyze the benzyl halide to the corresponding alcohol, which can then react with another molecule of the benzyl halide. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Isocyanide byproduct | The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form an isocyanide. This is more likely with certain counter-ions and solvent systems. | Using a more polar solvent like DMSO can favor the formation of the nitrile over the isocyanide. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the cyanation of 2,4,5-trimethylbenzyl chloride?
A1: Polar aprotic solvents like DMSO (dimethyl sulfoxide) or DMF (N,N-dimethylformamide) are generally preferred as they can dissolve the cyanide salt to a greater extent, increasing the concentration of the nucleophile.[2] For less polar solvents like acetonitrile or toluene, the use of a phase-transfer catalyst is highly recommended to achieve a reasonable reaction rate. An ionic liquid, such as 1-butyl-3-methylimidazolium hexafluorophosphate, has also been shown to be an effective solvent for the cyanation of a structurally similar benzyl chloride.[1]
Q2: Should I use sodium cyanide or potassium cyanide?
A2: Both can be effective. Potassium cyanide is generally more soluble in organic solvents than sodium cyanide, which can be advantageous. However, sodium cyanide is often used successfully, especially with a phase-transfer catalyst or in a highly polar solvent.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method. Use a non-polar eluent system (e.g., hexane/ethyl acetate) and visualize the spots under UV light. The starting benzyl halide will have a different Rf value than the product nitrile. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) is ideal for tracking the disappearance of the starting material and the appearance of the product and any byproducts.
Q4: My product has a yellowish or brownish color. How can I decolorize it?
A4: The color is likely due to high molecular weight byproducts or degradation products. Recrystallization is the most effective method for purification and decolorization. If the color persists after recrystallization, you can try treating a solution of the product with activated carbon, followed by filtration through celite before crystallization.
Q5: What is the best method for purifying the final product?
A5: 2,4,5-Trimethylphenylacetonitrile is expected to be a solid at room temperature. Therefore, recrystallization is the preferred method of purification.[3] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] Common solvents to screen for recrystallization of arylacetonitriles include ethanol, methanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane.[2][4]
Experimental Protocols
Illustrative Protocol for the Synthesis of 2,4,5-Trimethylphenylacetonitrile
This protocol is a representative procedure based on the cyanation of analogous benzyl halides and general principles of SN2 reactions. Optimization may be required for your specific setup.
Materials:
-
2,4,5-Trimethylbenzyl chloride
-
Sodium cyanide (or potassium cyanide)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (anhydrous)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4,5-trimethylbenzyl chloride (1 equivalent), sodium cyanide (1.2 equivalents), and tetrabutylammonium bromide (0.05 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to a concentration of approximately 0.5 M with respect to the benzyl chloride.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC every hour. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Add toluene and water to the flask and stir for 15 minutes. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid product from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
| Parameter | Recommended Range/Value | Rationale |
| Reactant Ratio (Cyanide:Benzyl Halide) | 1.1 - 1.5 : 1 | A slight excess of the cyanide salt helps to drive the reaction to completion. |
| Phase-Transfer Catalyst Loading | 1 - 5 mol% | Catalytic amounts are sufficient to facilitate the reaction without complicating purification. |
| Reaction Temperature | 70 - 100 °C | Balances reaction rate with the potential for side reactions like elimination. |
| Solvent | Acetonitrile, DMSO, DMF, or Ionic Liquid | Polar aprotic solvents enhance the solubility and nucleophilicity of the cyanide ion. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision-making flowchart for troubleshooting low product yield.
Experimental Workflow for Synthesis and Purification
Caption: Step-by-step workflow for the synthesis and purification process.
References
- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
Cyanation – Knowledge and References. Taylor & Francis. [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros. Reddit. [Link]
Sources
Technical Support Center: Purification of Crude 2,4,5-Trimethylphenylacetonitrile by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 2,4,5-trimethylphenylacetonitrile via recrystallization. It is designed to offer both foundational principles and practical, field-tested solutions to common experimental challenges.
Core Principles: Why Recrystallization?
Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[1][2] The fundamental principle is that the solubility of a compound in a solvent increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound (2,4,5-trimethylphenylacetonitrile) and any impurities at an elevated temperature, but only the target compound will crystallize upon cooling, leaving the impurities behind in the "mother liquor."[2][3] This method is favored for its efficiency in removing small amounts of impurities from a solid sample.[2]
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing 2,4,5-Trimethylphenylacetonitrile?
A1: The ideal solvent should exhibit high solubility for 2,4,5-trimethylphenylacetonitrile at its boiling point and low solubility at room temperature or below. Given the polar nitrile group and the nonpolar trimethylphenyl ring, alcohols like ethanol or methanol are excellent starting points.[4] Solvent pairs, such as ethanol/water or hexane/acetone, can also be highly effective for fine-tuning solubility.[5][6] A good rule of thumb is that solvents with functional groups similar to the compound often work well.[5]
Q2: What are the most likely impurities in my crude sample?
A2: Impurities in crude 2,4,5-trimethylphenylacetonitrile typically stem from the synthetic route. These can include unreacted starting materials, by-products from side reactions, and residual solvents used in the synthesis.[7][8] For instance, if prepared from the corresponding benzyl halide and a cyanide salt, unreacted benzyl halide is a common impurity. Residual solvents from the reaction or initial workup (e.g., toluene, acetonitrile) may also be present and are regulated under ICH guidelines.[7][9][10]
Q3: My compound isn't crystallizing, even after the solution has cooled. What's wrong?
A3: This is a common issue, typically arising from two main causes: the solution is not sufficiently saturated, or there are no nucleation sites for crystals to begin forming.[11] You may have used too much solvent.[11][12] To induce crystallization, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound.[1][2][12] If these methods fail, you may need to reduce the solvent volume by gentle heating and then re-cool the solution.[12]
Q4: I have a very poor yield after recrystallization. How can I improve it?
A4: A low yield (generally less than 70-80%, though this is compound-dependent) often indicates that too much solvent was used, causing a significant amount of your product to remain dissolved in the mother liquor.[12][13] To improve recovery, minimize the amount of hot solvent used to just what is necessary to fully dissolve the crude product.[11] Cooling the solution in an ice bath after it has reached room temperature can also maximize crystal formation.[2] You can often recover a "second crop" of crystals by concentrating the mother liquor, though this second crop may be less pure.[12]
Troubleshooting Guide
This section addresses specific problems encountered during the recrystallization of 2,4,5-trimethylphenylacetonitrile, providing causal analysis and actionable solutions.
| Problem | Symptoms | Probable Causes | Solutions & Explanations |
| Oiling Out | The compound separates as a liquid (oil) rather than forming solid crystals upon cooling. | 1. High Impurity Level: The melting point of the mixture is depressed below the temperature of the solution. 2. Rapid Cooling: The rate of cooling is too fast, preventing the molecules from orienting into a crystal lattice.[12] 3. Inappropriate Solvent: The boiling point of the solvent is higher than the melting point of the compound. | 1. Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[12] 2. Slow Down Cooling: Insulate the flask (e.g., with paper towels or a beaker) to ensure a gradual temperature drop.[12] 3. Change Solvents: Select a solvent with a lower boiling point or use a two-solvent system to adjust the polarity. |
| No Crystal Formation | The solution remains clear (unsaturated) or becomes supersaturated without precipitation, even after extended cooling. | 1. Excess Solvent: The concentration of the compound is too low for crystals to form.[11] 2. Lack of Nucleation: Crystal growth requires an initial site to begin.[1] 3. Inhibitory Impurities: Some impurities can act as "protective colloids" that prevent crystallization.[3] | 1. Induce Nucleation: Scratch the inner surface of the flask with a glass rod or add a seed crystal of pure product.[2][12] 2. Concentrate the Solution: Gently boil off a portion of the solvent to increase the concentration and then attempt to cool again.[11][12] 3. Cool to Lower Temperatures: Use an ice-salt or dry ice/acetone bath for more extreme cooling, but be aware this can sometimes cause impurities to precipitate as well.[3] |
| Colored Crystals | The resulting crystals are colored, indicating the presence of impurities. | 1. Colored Impurities: The crude material contains colored by-products that are entrapped in the crystal lattice. 2. Degradation: The compound may be degrading slightly upon heating. | 1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. Charcoal will adsorb many colored impurities. Use sparingly, as it can also adsorb the desired product.[1] 2. Perform a Second Recrystallization: A subsequent recrystallization of the obtained crystals will likely yield a purer, colorless product. |
| Premature Crystallization | Crystals form too quickly in the funnel during hot gravity filtration. | 1. Solution Cooling Too Fast: The solution cools upon contact with a room-temperature funnel and filter paper.[3] 2. Solvent Evaporation: Rapid evaporation of the solvent from the hot solution increases its concentration, causing precipitation. | 1. Pre-heat the Funnel: Use a stemless funnel and pre-heat it by placing it over the boiling flask or by pouring hot solvent through it just before filtering your solution.[3][14] 2. Keep Solution Hot: Ensure the solution stays at or near its boiling point during the transfer. Add a small amount of extra hot solvent to the flask before filtering to keep the compound dissolved.[14] |
Detailed Experimental Protocol
This protocol outlines a standard single-solvent recrystallization procedure for 2,4,5-trimethylphenylacetonitrile.
Step 1: Solvent Selection
-
Place a small amount of crude material (approx. 50 mg) into a test tube.
-
Add a potential solvent (e.g., ethanol) dropwise at room temperature. The ideal solvent should not dissolve the compound at this stage.
-
Heat the test tube. The compound should dissolve completely at or near the solvent's boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath. A good yield of crystals should form.
Step 2: Dissolution
-
Place the crude 2,4,5-trimethylphenylacetonitrile into an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate.[11]
-
Continue adding hot solvent until the compound is just fully dissolved. Avoid adding a large excess of solvent to maximize yield.[2][11]
Step 3: Decolorization (Optional)
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Re-heat the solution to boiling for a few minutes.
Step 4: Hot Gravity Filtration
-
This step removes insoluble impurities and activated charcoal.
-
Pre-heat a stemless funnel and a new Erlenmeyer flask.
-
Fold a piece of fluted filter paper and place it in the funnel.
-
Pour the hot solution through the filter paper quickly to minimize premature crystallization.[3]
Step 5: Crystallization
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[2] Slow cooling is crucial for the formation of large, pure crystals.[1][2]
-
Once at room temperature, place the flask in an ice bath to maximize the crystal yield.
Step 6: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1][2]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[2]
-
Continue to draw air through the crystals on the filter to partially dry them.
-
Transfer the crystals to a watch glass and allow them to air dry completely. The purity can be assessed by melting point determination.[1]
Recrystallization Workflow Diagram
Caption: Workflow for the purification of 2,4,5-trimethylphenylacetonitrile.
Solvent Selection Data
The choice of solvent is the most critical parameter in recrystallization. The following table provides a guide to common solvents and their relevant properties.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A good starting choice. Often used in a solvent pair with water. |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point. Can be a suitable alternative.[4] |
| Isopropanol | 82 | Polar | Another good alcohol choice with a slightly higher boiling point. |
| Hexane | 69 | Nonpolar | Likely to have low solubility for the target compound but can be excellent as an "anti-solvent" in a two-solvent system (e.g., with acetone or ethyl acetate).[5] |
| Acetone | 56 | Polar Aprotic | A strong solvent; may show high solubility even at room temperature. Best used in a pair with a nonpolar solvent like hexane.[5] |
| Toluene | 111 | Nonpolar | May be a good solvent if the compound is less polar, but its high boiling point can increase the risk of oiling out. |
| Water | 100 | Very Polar | Unlikely to dissolve the compound on its own but is an excellent anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[5][15] |
References
-
ResearchGate. (2021). How to recrystallize complexes from the solvent pair acetone/water?
-
CymitQuimica. CAS 220141-74-2: 2,4,5-Trifluorophenylacetonitrile.
-
University of California, Los Angeles. Recrystallization - Single Solvent.
-
Thermo Scientific Alfa Aesar. 2,4,5-Triphenylimidazole, 97% 10 g.
-
Chemistry LibreTexts. (2023). Recrystallization.
-
University of Colorado Boulder. Recrystallization.
-
Jasperse, J. Recrystallization I.
-
Cheméo. Chemical Properties of 2,4,5-Trimethylphenylacetonitrile (CAS 75279-58-2).
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
-
Landge, A.K. et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research.
-
Google Patents. (2010). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide.
-
ResearchGate. (2015). Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116.
-
PubChem. 2,4,5-Trimethylheptane.
-
National Institute of Standards and Technology. Acetonitrile with 2-Methylbutane - IUPAC-NIST Solubilities Database.
-
U.S. Environmental Protection Agency. 2,2,4-Trimethylpentane 540-84-1.
-
European Medicines Agency (EMA). (2024). ICH Q3C (R9) Guideline on impurities.
-
YouTube. (2013). Recrystallization Solvent Pair.
-
National Center for Biotechnology Information. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods.
-
Reddit. Recrystallization pointers.
-
PubChem. 2,4,5-Triphenylimidazole.
-
PubChem. 1-(2,4,5-Trimethylphenyl)ethan-1-one.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. 2,4,5-Triphenylimidazole, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. tga.gov.au [tga.gov.au]
- 10. ema.europa.eu [ema.europa.eu]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Phenylacetonitrile Synthesis & Troubleshooting
Topic: Optimization and Troubleshooting of Kolbe Nitrile Synthesis for Phenylacetonitrile (Benzyl Cyanide) Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists.
Diagnostic Matrix: Quick Troubleshooting
If you are experiencing issues with your synthesis, identify your symptoms below to jump to the relevant technical module.
| Symptom | Probable Cause | Technical Module |
| "Burning rubber" odor ; Product turns yellow/orange on standing.[1] | Formation of Benzyl Isocyanide (Isocyano side-product).[1] | |
| Solid precipitate forms in the oil; Melting point depression. | Hydrolysis to Phenylacetamide or Phenylacetic acid. | |
| Viscous dark tar ; High boiling point residue; Lower than expected yield. | Self-Condensation / Alkylation (Active Methylene side reactions). | |
| Stalled Reaction ; TLC shows unreacted Benzyl Chloride. | Catalyst Poisoning or Phase Transfer failure. |
Module 1: The "Burning Rubber" Smell (Isocyanide Formation)[1][3][4]
The Issue
The cyanide ion (
-
Target Product: Phenylacetonitrile (Benzyl Cyanide) - Almond-like odor.
-
Impurity: Benzyl Isocyanide (
) - Foul, overpowering odor often described as "burning rubber" or "rotten cabbage."
Root Cause Analysis
While the Carbon attack is thermodynamically favored (stronger C-C bond), Nitrogen attack is kinetically possible, especially under specific solvent conditions or if silver cyanide (AgCN) is used (though rare in industrial Kolbe synthesis). In standard NaCN/KCN conditions, trace isocyanide is almost inevitable but usually <1%. However, even trace amounts degrade product stability and color.
Corrective Protocol: The Acid Wash
Unlike the nitrile, the isocyanide is unstable in acid. It hydrolyzes rapidly to N-benzylformamide and then to benzylamine, which can be washed away.
-
Isolation: Complete the reaction and separate the organic layer.
-
The Wash: Agitate the crude organic layer with 50% Sulfuric Acid (H₂SO₄) at 60°C for 5-10 minutes.
-
Purification: Wash the organic layer with water, then saturated Sodium Bicarbonate (
) to neutralize. -
Result: The foul odor disappears, and the product color stabilizes.
Module 2: The Hydrolysis Trap (Amide & Acid Formation)
The Issue
Phenylacetonitrile is a precursor to Phenylacetic acid.[2][3] Consequently, the reaction conditions used to make the nitrile can also destroy it if not controlled.
-
Symptom: White crystals appearing in the crude oil or distillation receiver.
-
Impurity: Phenylacetamide (Partial hydrolysis) or Phenylacetic acid (Complete hydrolysis).
Mechanistic Insight
Nitriles require water to form (if using aqueous cyanide), but they hydrolyze under Basic or Acidic conditions with Heat .
-
Pathway:
Troubleshooting Steps
-
Temperature Control: Do not exceed 80-90°C if using a high-concentration aqueous base. Refluxing vigorously for extended periods promotes hydrolysis.
-
pH Management: Ensure the aqueous phase is not excessively basic. While
is naturally basic, adding strong hydroxide (NaOH) to "stabilize" the cyanide can accelerate product hydrolysis. -
Water Minimization (PTC Route): Switch to a Phase Transfer Catalysis (PTC) method (see Protocol below). By restricting water to a distinct phase and using an organic solvent (Toluene), you protect the formed nitrile from the aqueous hydrolytic environment.
Module 3: Active Methylene Side Reactions (Tars & Dimers)
The Issue
The methylene protons in phenylacetonitrile are significantly acidic (
-
Symptom: Formation of "stilbene" derivatives or polymeric tars.
The Mechanism: Dialkylation
If the reaction environment is too basic, the product (Phenylacetonitrile) is deprotonated to form a carbanion (
-
Reaction:
(Diphenylpropionitrile derivative).
Prevention Strategy
-
Avoid "Reverse Addition": Never add the Benzyl Chloride to a hot, highly basic cyanide solution all at once.
-
Controlled Addition: Add Benzyl Chloride slowly to the cyanide mixture. This ensures that
is always in excess relative to the alkyl halide, favoring the primary substitution over the secondary alkylation. -
Dilution: Use sufficient solvent (Ethanol or Toluene) to buffer the concentration of active species.
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired pathway and the three major side reactions discussed above.
Figure 1: Reaction network showing the primary Kolbe nitrile synthesis and competing side reactions (Isocyanide formation, Hydrolysis, and Dimerization).
Module 4: Optimized Protocol (Phase Transfer Catalysis)
This protocol uses Phase Transfer Catalysis (PTC) to minimize hydrolysis and maximize yield [1, 2].
Materials
-
Substrate: Benzyl Chloride (1.0 eq)
-
Reagent: Sodium Cyanide (1.2 - 1.3 eq)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBA) (1-2 mol%)
-
Solvent: Toluene (Organic phase) / Water (Aqueous phase)
Step-by-Step Methodology
-
Aqueous Phase Prep: Dissolve Sodium Cyanide (NaCN) in minimal water (approx. 1:1.5 w/w ratio NaCN:Water).
-
Why? High ionic strength pushes the catalyst into the organic phase.
-
-
Organic Phase Prep: Dissolve Benzyl Chloride and the PTC Catalyst (TEBA) in Toluene.
-
Reaction: Add the Organic phase to the Aqueous phase.
-
Heating: Heat to 60-80°C with vigorous mechanical stirring (essential for PTC).
-
Note: The reaction is exothermic.[5] Monitor temperature closely upon initiation.
-
-
Monitoring: Track via TLC or GC. Reaction typically completes in 2-4 hours.
-
Workup:
Mechanism of PTC (Starks' Extraction)
Figure 2: The Starks' Extraction Cycle. Q+ represents the Quaternary Ammonium Catalyst shuttling Cyanide (CN-) into the organic phase and Chloride (Cl-) back to the aqueous phase.
Safety Warning: Cyanide Handling
-
Hazard: NaCN and KCN are fatal if swallowed or in contact with skin. Contact with acid releases Hydrogen Cyanide (HCN) gas, which is rapidly fatal.
-
Disposal: All aqueous waste must be treated with Sodium Hypochlorite (Bleach) at pH > 10 to oxidize cyanide to cyanate (
) before disposal.-
Check: Test waste with starch-iodide paper (should turn blue, indicating excess oxidant) and Prussian Blue test (should be negative for free cyanide).
-
References
-
Organic Syntheses. (1922). Benzyl Cyanide.[1][4][6][8][9][10][11] Organic Syntheses, Coll. Vol. 1, p.107.[11]
-
Starks, C. M. (1971). Phase-transfer catalysis.[5][7][10][12] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.
-
Makosza, M. (1975). Two-Phase Reactions in the Chemistry of Carbanions and Halocarbenes—A Useful Tool in Organic Synthesis. Pure and Applied Chemistry, 43(3-4), 439-462. (Mechanism of active methylene alkylation).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 3. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]
- 10. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. phasetransfer.com [phasetransfer.com]
how to avoid byproduct formation in cyanation reactions
A Guide to Avoiding Byproduct Formation
Welcome to the Technical Support Center for Cyanation Reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of cyanation and minimize the formation of unwanted byproducts. This resource is tailored for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes.
Introduction: The Challenge of Selectivity in Cyanation
Cyanation is a powerful tool for introducing the versatile nitrile functional group, a key building block in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] While transition-metal-catalyzed methods, particularly those employing palladium, have become commonplace, these reactions are not without their challenges.[2] Byproduct formation can significantly impact yield, purity, and the overall efficiency of your synthesis. This guide will address the most common issues encountered in cyanation reactions and provide scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in palladium-catalyzed cyanation reactions?
The most frequently observed byproducts include:
-
Hydrolysis products: Formation of the corresponding amide or carboxylic acid from the desired nitrile.
-
Hydrodehalogenation products: Reduction of the starting aryl halide, leading to the loss of the halide and its replacement with a hydrogen atom.
-
Catalyst deactivation products: Inactive palladium-cyanide complexes that halt the catalytic cycle.
-
Buchwald-Hartwig amination products: If the substrate or reaction medium contains primary or secondary amines, C-N bond formation can compete with cyanation.
Troubleshooting Guide: A Problem-Solution Approach
Problem 1: My desired nitrile is hydrolyzing to the corresponding amide or carboxylic acid.
Core Insight: Nitrile hydrolysis is catalyzed by the presence of water and can be exacerbated by acidic or basic conditions, as well as elevated temperatures.[3] While some modern protocols successfully employ aqueous media, careful control of reaction parameters is crucial.[4]
Causality & Troubleshooting Steps:
-
Presence of Water: Even trace amounts of water can lead to hydrolysis.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents. If using a hydrated cyanide source like K₄[Fe(CN)₆]·3H₂O, be aware that water is inherently present and optimize other parameters accordingly.[4]
-
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures can promote hydrolysis.
-
Solution: Monitor the reaction progress closely by TLC or GC/LC-MS. Once the starting material is consumed, work up the reaction promptly. Consider lowering the reaction temperature; some modern catalyst systems are highly efficient at temperatures as low as room temperature to 40°C.[5]
-
-
Basic Conditions: Strong bases can facilitate nitrile hydrolysis.
Experimental Protocol: Anhydrous Cyanation
For substrates sensitive to hydrolysis, a rigorously anhydrous protocol is recommended.
-
Preparation: Oven-dry all glassware overnight and cool under a stream of argon.
-
Reagents: Use anhydrous solvents (e.g., distilled from a suitable drying agent). If using solid reagents, dry them in a vacuum oven.
-
Reaction Setup: Assemble the reaction under an inert atmosphere. Add the aryl halide, palladium catalyst, ligand, and anhydrous cyanide source (e.g., Zn(CN)₂) to the reaction flask.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating: Heat the reaction to the desired temperature under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by taking aliquots via syringe and analyzing by TLC or GC/LC-MS.
Problem 2: I am observing significant formation of the hydrodehalogenation byproduct.
Core Insight: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, can occur as a competing reduction pathway. The source of the hydride is often a solvent, additive, or impurities.
Causality & Troubleshooting Steps:
-
Solvent as a Hydride Source: Solvents like isopropanol or those containing trace water can act as hydride donors.
-
Solution: Switch to a non-protic, anhydrous solvent such as toluene, dioxane, or DMF.
-
-
Additives: Certain additives or bases can promote this side reaction.
-
Solution: Re-evaluate the necessity of all additives. If a base is required, ensure it is not also a potent reducing agent.
-
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the relative rates of reductive elimination (to form the nitrile) and competing side reactions.
-
Solution: Screen a panel of ligands. Bulky, electron-rich phosphine ligands often promote the desired reductive elimination step.[5]
-
Problem 3: My reaction is stalling, suggesting catalyst deactivation.
Core Insight: The palladium catalyst can be "poisoned" by excess cyanide ions, forming stable and catalytically inactive palladium-cyanide complexes such as [Pd(CN)₄]²⁻.[6] The presence of water can also lead to the formation of HCN, which deactivates the Pd(0) catalyst.[7]
Causality & Troubleshooting Steps:
-
High Concentration of Free Cyanide: Using highly soluble cyanide sources like NaCN or KCN can lead to a high concentration of free cyanide in solution, promoting catalyst poisoning.[6]
-
Solution:
-
Use a less soluble cyanide source like zinc cyanide (Zn(CN)₂). The lower equilibrium concentration of free cyanide minimizes catalyst deactivation.
-
Employ potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic and stable cyanide source that releases cyanide slowly.[8]
-
If using NaCN or KCN, consider a two-phase solvent system (e.g., THF/H₂O) to control the diffusion of cyanide into the organic phase.[9]
-
-
-
Inefficient Catalyst Activation: Some palladium precursors require reduction to the active Pd(0) state. In the presence of cyanide, this activation can be inefficient, leading to the formation of inactive species.[6]
-
Solution: Use a pre-catalyst that readily forms the active Pd(0) species, such as a palladacycle precatalyst.[6]
-
-
Presence of Water: Trace water can react with cyanide to form HCN, which can oxidatively add to the Pd(0) center and lead to deactivation.[10]
-
Solution: As with preventing hydrolysis, maintain strictly anhydrous conditions.[6]
-
Diagram: Palladium Catalyst Deactivation by Cyanide
Caption: The catalytic cycle of Pd-catalyzed cyanation and the deactivation pathway by excess cyanide.
Problem 4: I am observing a competing Buchwald-Hartwig amination reaction.
Core Insight: If your substrate contains a nucleophilic nitrogen atom (e.g., an unprotected amine or a nitrogen-containing heterocycle), it can compete with the cyanide nucleophile in the cross-coupling reaction.[11]
Causality & Troubleshooting Steps:
-
Unprotected Nucleophilic Nitrogen: Primary and secondary amines are excellent nucleophiles for palladium-catalyzed cross-coupling.
-
Solution: Protect the amine functionality with a suitable protecting group (e.g., Boc, Cbz) before performing the cyanation reaction. The protecting group can be removed in a subsequent step.
-
-
Coordinating Heterocycles: Some nitrogen-containing heterocycles can coordinate to the palladium center, potentially leading to side reactions or catalyst inhibition.
-
Solution: The choice of ligand is critical in these cases. Large and flexible ligands can sometimes overcome the challenges posed by coordinating heterocycles.[12] Screening different ligands is recommended.
-
Data Summary: Comparison of Common Cyanide Sources
| Cyanide Source | Formula | Toxicity | Solubility | Key Considerations |
| Sodium Cyanide | NaCN | High | High in polar solvents | Prone to causing catalyst poisoning due to high solubility. Requires careful handling.[6] |
| Potassium Cyanide | KCN | High | High in polar solvents | Similar to NaCN.[6] |
| Zinc Cyanide | Zn(CN)₂ | Moderate | Low in organic solvents | Reduced risk of catalyst poisoning due to low solubility. Often a good choice for sensitive substrates.[13] |
| Potassium Hexacyanoferrate(II) | K₄[Fe(CN)₆] | Low | Soluble in water | Non-toxic and stable. Requires aqueous co-solvent, which may not be suitable for all substrates.[4] |
| Acetone Cyanohydrin | C₄H₇NO | High | High | Can be used as a cyanide source, but requires careful handling due to its toxicity.[14] |
Workflow for Troubleshooting Low Yield in Cyanation
Sources
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Phenylacetonitrile Synthesis: A Technical Support Guide to Catalyst Selection and Troubleshooting
For researchers, chemists, and professionals in drug development, the synthesis of phenylacetonitrile (benzyl cyanide) is a fundamental reaction. However, achieving high efficiency, purity, and yield can be challenging. This technical support center provides in-depth guidance on catalyst selection and troubleshooting common experimental issues, ensuring your synthesis is both successful and reproducible. Our approach is grounded in scientific principles and practical, field-tested experience.
Section 1: Strategic Catalyst Selection for Phenylacetonitrile Synthesis
The choice of catalyst is paramount in optimizing the synthesis of phenylacetonitrile. The most appropriate catalyst is dictated by the chosen synthetic route. Below, we dissect the catalyst selection for the most prevalent synthetic pathways.
Phase-Transfer Catalysis in the Reaction of Benzyl Chloride with Sodium Cyanide
The reaction of benzyl chloride with an alkali metal cyanide is a widely used method for producing phenylacetonitrile.[1] However, the immiscibility of the organic benzyl chloride and the aqueous cyanide solution necessitates a catalyst to facilitate the reaction. This is where phase-transfer catalysts (PTCs) become essential.
Mechanism of Action: A PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the cyanide anion.[2] This lipophilic ion pair can then traverse the phase boundary into the organic phase, where it reacts with benzyl chloride.
Commonly Used Phase-Transfer Catalysts:
| Catalyst Type | Specific Examples | Key Considerations |
| Quaternary Ammonium Salts | Benzyltriethylammonium chloride, Tetrabutylammonium bromide, Aliquat 336® | Highly effective and widely used. The choice of counter-ion and alkyl chain length can influence efficiency. |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | Generally more thermally stable than their ammonium counterparts, which can be advantageous for reactions requiring higher temperatures. |
| Crown Ethers | 18-Crown-6 | Excellent at complexing with alkali metal cations (like Na⁺ or K⁺), effectively "solubilizing" the cyanide salt in the organic phase. However, they are often more expensive. |
| N,N-dialkyl cyclohexylamines | N,N-dibutyl cyclohexylamine | A patented class of catalysts for this reaction.[3] |
Expert Insight: The selection of a PTC is a balance between reactivity, cost, and ease of removal after the reaction. For many applications, quaternary ammonium salts like tetrabutylammonium bromide offer a robust and cost-effective solution.[2]
Heterogeneous Catalysis for Continuous Synthesis from Styrene Oxide
An alternative, continuous-flow method involves the reaction of styrene oxide with ammonia over a solid catalyst.[4][5] This approach avoids the use of highly toxic cyanide salts in the primary reaction mixture.
Catalyst System: A common catalyst for this process is a bimetallic system, such as zinc-chromium supported on γ-alumina (gamma-Al2O3).[5]
-
γ-Alumina Support: Provides a high surface area for the active metal species.
-
Zinc Oxide (ZnO): The active species, ZnAl2O4, is believed to be crucial for the dehydrogenation of the intermediate imine to the final nitrile product.[5]
-
Chromium Promoter: The addition of chromium can help to reduce the crystallite size of the active zinc species, thereby enhancing the catalytic activity.[5]
Key Advantage: This method is well-suited for industrial-scale production due to its continuous nature and the avoidance of large quantities of cyanide waste streams.[4]
Section 2: Troubleshooting Guide for Phenylacetonitrile Synthesis
This section addresses common problems encountered during the synthesis of phenylacetonitrile in a question-and-answer format, providing actionable solutions based on chemical principles.
Q1: My yield of phenylacetonitrile is consistently low when reacting benzyl chloride and sodium cyanide, even with a phase-transfer catalyst. What are the likely causes and how can I improve it?
Possible Causes & Solutions:
-
Insufficient Mass Transfer: The efficiency of a phase-transfer catalyzed reaction is highly dependent on the interfacial area between the aqueous and organic phases.
-
Solution: Increase the stirring rate to create a finer emulsion and maximize the interfacial area. Ensure your reaction vessel is appropriately sized to allow for vigorous agitation without splashing.
-
-
Catalyst Poisoning or Inhibition: Trace impurities in your reactants or solvent can inhibit the catalyst.
-
Solution: Ensure the purity of your benzyl chloride and solvent. Alcohols, in particular, can inhibit the reaction.[6] Use freshly distilled solvents if necessary.
-
-
Thermal Degradation of Product: Phenylacetonitrile can be unstable at elevated temperatures, especially over prolonged periods.[3]
-
Solution: Monitor the reaction temperature carefully. If the reaction is exothermic, use a cooling bath to maintain the optimal temperature. Once the reaction is complete, proceed with the workup promptly to avoid prolonged heating.[3]
-
-
Incorrect Catalyst Loading: Too little catalyst will result in a slow reaction, while an excessive amount may not provide additional benefit and can complicate purification.
-
Solution: Typically, a catalyst loading of 1-5 mol% relative to the limiting reagent is sufficient. Optimize the catalyst concentration for your specific reaction conditions.
-
Q2: I am observing significant side product formation. How can I increase the selectivity towards phenylacetonitrile?
Possible Side Reactions & Mitigation Strategies:
-
Formation of Benzyl Alcohol: This can occur if water is present in the organic phase and reacts with benzyl chloride.
-
Solution: While the reaction is biphasic, minimizing excess water can be beneficial. Ensure your organic solvent is not saturated with water.
-
-
Formation of Dibenzyl Ether: This can occur under certain conditions, particularly if the reaction is run at a high temperature for an extended period.
-
Solution: Adhere to the recommended reaction temperature and time. Overheating can promote side reactions.
-
-
In the Phenylalanine Route: Ring Chlorination: When using reagents like Trichloroisocyanuric acid (TCCA), chlorination of the aromatic ring is a common side product.[7]
-
Solution: Maintain a low reaction temperature and control the rate of reagent addition. Slow, controlled addition to a cooled solution of the phenylalanine salt can minimize side reactions.[7]
-
Q3: My solid catalyst for the styrene oxide route is deactivating quickly. What is the cause and can it be regenerated?
Cause of Deactivation & Regeneration Protocol:
-
Cause: The primary cause of deactivation for catalysts like Zn-Cr/γ-Al2O3 is the formation of carbonaceous deposits (coke) on the catalyst surface.[5] These deposits block the active sites.
-
Regeneration: Fortunately, these catalysts can often be regenerated.
-
Protocol: A common method is to pass a stream of hot air over the catalyst bed at an elevated temperature (e.g., 723 K) for several hours. This effectively burns off the carbon deposits and can restore the catalyst's activity.[5]
-
Section 3: Frequently Asked Questions (FAQs)
Q: Is it possible to perform the reaction of benzyl chloride with a cyanide source without a phase-transfer catalyst?
A: While technically possible, it is highly inefficient. The reaction would be extremely slow due to the very limited contact between the reactants at the phase interface. The use of a PTC is standard practice to achieve reasonable reaction rates and yields.
Q: Are there less toxic alternatives to sodium or potassium cyanide?
A: Yes, some methods have been developed to address the toxicity of simple cyanide salts. One approach involves the use of potassium ferrocyanide, which is less toxic, in combination with a copper salt catalyst.[8] However, this method introduces a transition metal catalyst that needs to be removed from the final product.
Q: Can I use a solvent other than a biphasic water/organic system for the benzyl chloride route?
A: Yes, solvents like acetonitrile can be used to create a homogeneous reaction mixture with sodium cyanide and a suitable catalyst.[9] This can lead to a complete reaction with phenylacetonitrile as the sole product.[9]
Q: What are the main safety concerns when working with the synthesis of phenylacetonitrile?
A: The primary safety concern is the use of highly toxic cyanide salts. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. It is also crucial to have a plan for quenching and disposing of any residual cyanide. Benzyl chloride is a lachrymator and should also be handled with care.
Visualizations
Phenylacetonitrile Synthesis Workflow: Benzyl Chloride Route
Caption: Workflow for Phenylacetonitrile Synthesis via Phase-Transfer Catalysis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in phenylacetonitrile synthesis.
References
- CN102329248B - Method for synthesizing phenylacetonitrile and catalyst used by same - Google Patents.
-
Phenylacetonitrile from Phenylalanine - Sciencemadness Discussion Board. Available at: [Link]
- US2783265A - Preparation of phenylacetonitriles - Google Patents.
-
α-PHENYL-n-BUTYRONITRILE - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of phenylacetonitrile - PrepChem.com. Available at: [Link]
-
α-PHENYLACETOACETONITRILE - Organic Syntheses Procedure. Available at: [Link]
-
α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions - ResearchGate. Available at: [Link]
-
Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors - MDPI. Available at: [Link]
-
Synthetic strategies to 2‐phenylacetonitrile. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
BENZYL CYANIDE - Organic Syntheses Procedure. Available at: [Link]
-
Benzyl cyanide - Sciencemadness Wiki. Available at: [Link]
-
Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3 - RSC Advances (RSC Publishing). Available at: [Link]
-
Benzyl cyanide patented technology retrieval search results - Eureka | Patsnap. Available at: [Link]
- CN1608049A - Method for preparing benzyl cyanide compound - Google Patents.
- CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents.
-
BENZOYL CYANIDE - Organic Syntheses Procedure. Available at: [Link]
-
Industrial Phase-Transfer Catalysis. Available at: [Link]
-
Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]
- 2. CN1608049A - Method for preparing benzyl cyanide compound - Google Patents [patents.google.com]
- 3. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 4. CN102329248B - Method for synthesizing phenylacetonitrile and catalyst used by same - Google Patents [patents.google.com]
- 5. Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sciencemadness Discussion Board - Phenylacetonitrile from Phenylalanine - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Benzyl cyanide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 9. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 2,4,5-Trimethylphenylacetonitrile by HPLC-UV and Alternative Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently encountered the critical need for robust and reliable analytical methods to ensure the purity of key intermediates in pharmaceutical synthesis. The purity of these building blocks, such as 2,4,5-Trimethylphenylacetonitrile, is not merely a quality control checkpoint; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of 2,4,5-Trimethylphenylacetonitrile. Furthermore, it will objectively compare this widely adopted method with two powerful alternatives: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Thin-Layer Chromatography (HPTLC).
The Significance of Purity for 2,4,5-Trimethylphenylacetonitrile
2,4,5-Trimethylphenylacetonitrile, a substituted aromatic nitrile, serves as a versatile intermediate in the synthesis of various organic molecules, including potential pharmaceutical candidates. The introduction of impurities, even at trace levels, can have significant downstream consequences, potentially leading to the formation of undesired side-products, reduced efficacy of the final API, and in the worst-case scenario, unforeseen toxicological effects.
The primary synthesis route for substituted benzyl cyanides, including 2,4,5-Trimethylphenylacetonitrile, typically involves the nucleophilic substitution of the corresponding benzyl halide (in this case, 2,4,5-trimethylbenzyl chloride) with a cyanide salt, such as sodium or potassium cyanide[1][2]. This synthesis pathway, while effective, can introduce several potential impurities that must be diligently monitored and controlled.
Potential Process-Related Impurities:
-
Unreacted Starting Material: Residual 2,4,5-trimethylbenzyl chloride.
-
Hydrolysis Product: 2,4,5-trimethylbenzyl alcohol, formed by the reaction of the benzyl chloride with any moisture present.
-
Isomeric Impurities: Positional isomers of the starting material or the final product, which may arise from the synthesis of the initial trimethylbenzene raw material.
-
By-products from Side Reactions: Other unforeseen products resulting from the specific reaction conditions.
Given the potential for these and other impurities, a well-validated, sensitive, and specific analytical method is indispensable for ensuring the quality of 2,4,5-Trimethylphenylacetonitrile.
HPLC-UV: The Workhorse for Purity Determination
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the cornerstone of purity analysis in the pharmaceutical industry, and for good reason. Its versatility, robustness, and high-resolution capabilities make it exceptionally well-suited for the analysis of non-volatile and thermally labile compounds like 2,4,5-Trimethylphenylacetonitrile.
The Rationale Behind the HPLC-UV Method Design
The development of a robust HPLC-UV method is a systematic process guided by the physicochemical properties of the analyte and potential impurities. For 2,4,5-Trimethylphenylacetonitrile, a reverse-phase HPLC method is the logical choice. In this mode, a non-polar stationary phase (typically C18) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases; more non-polar compounds will have a stronger affinity for the stationary phase and thus elute later.
Key Method Parameters and Their Justification:
-
Column: A C18 column is the standard choice for reverse-phase chromatography due to its excellent retention of non-polar and moderately polar compounds. The particle size (e.g., 5 µm) and column dimensions (e.g., 4.6 x 150 mm) are selected to balance separation efficiency with analysis time and backpressure.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is a common mobile phase for reverse-phase HPLC. The ratio of organic to aqueous phase is optimized to achieve the desired retention and separation of the main component from its impurities. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both more polar and more non-polar impurities within a single run.
-
Detection Wavelength: The choice of the UV detection wavelength is critical for achieving optimal sensitivity. The aromatic ring in 2,4,5-Trimethylphenylacetonitrile provides a chromophore that absorbs UV light. Based on structurally similar compounds like pseudocumene (1,2,4-trimethylbenzene) and xylene isomers, which exhibit UV absorbance maxima in the range of 260-275 nm, a detection wavelength within this range would be a suitable starting point for method development.[3][4][5] A photodiode array (PDA) detector is highly recommended during method development to assess the UV spectra of all separated peaks and ensure that the chosen wavelength is optimal for all components of interest.
Experimental Protocol: HPLC-UV Purity Validation of 2,4,5-Trimethylphenylacetonitrile
The following protocol outlines a comprehensive approach to the validation of an HPLC-UV method for 2,4,5-Trimethylphenylacetonitrile, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A linear gradient from 50% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 50% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (for assay): Accurately weigh approximately 25 mg of 2,4,5-Trimethylphenylacetonitrile reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1.0 mg/mL.
-
Sample Solution (for purity): Prepare the sample in the same manner as the standard solution.
-
Spiked Sample Solution (for accuracy and specificity): Prepare a sample solution as described above. Spike with known amounts of potential impurities (e.g., 2,4,5-trimethylbenzyl chloride and 2,4,5-trimethylbenzyl alcohol) at relevant levels (e.g., 0.1%, 0.5%, and 1.0% of the main component concentration).
3. Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Analyze the diluent, a solution of the main component, and the spiked sample solution. The method is considered specific if the peaks for the main component and the impurities are well-resolved from each other and from any peaks in the diluent. Peak purity analysis using the PDA detector should also be performed to confirm the homogeneity of the main peak.
-
Linearity: Prepare a series of at least five concentrations of the reference standard over a range of 80% to 120% of the nominal concentration for the assay and a wider range (e.g., from the reporting limit to 120% of the specification limit for impurities) for the purity determination. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Range: The range is established based on the linearity, accuracy, and precision data and should cover the expected working concentrations.
-
Accuracy: Analyze the spiked sample solutions at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The accuracy is expressed as the percentage recovery of the spiked impurities. Acceptance criteria are typically between 98.0% and 102.0% for the assay and may be wider for impurity quantification.
-
Precision:
-
Repeatability (Intra-assay precision): Perform six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision: The analysis should be repeated on a different day, by a different analyst, and/or on a different instrument to assess the ruggedness of the method. The RSD between the two sets of results should be within acceptable limits (typically ≤ 2.0%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the resolution and quantification. The method should remain unaffected by these small but deliberate variations.
Comparative Analysis: HPLC-UV vs. Alternative Techniques
While HPLC-UV is a powerful and versatile technique, it is not always the only or even the best choice for every analytical challenge. Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) offer distinct advantages in specific scenarios.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[8] Given that 2,4,5-Trimethylphenylacetonitrile and its likely impurities (benzyl chloride and benzyl alcohol derivatives) are amenable to vaporization without decomposition, GC-FID presents a viable alternative to HPLC.
Causality Behind Choosing GC-FID:
-
High Efficiency and Resolution: Capillary GC columns offer exceptional separation efficiency, leading to very sharp peaks and excellent resolution of closely related compounds, such as isomers.
-
Sensitive Universal Detector (for hydrocarbons): The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds and has a wide linear range.[3] It is less sensitive to common solvents like water, which can be an advantage.
-
Speed: GC methods can often be faster than HPLC methods, especially for the analysis of relatively simple mixtures.
Self-Validating System Considerations for GC-FID:
A robust GC-FID method would involve:
-
Injector and Column Temperature Program: Careful optimization of the injector temperature to ensure complete and rapid vaporization without degradation, and a temperature program for the column oven to achieve optimal separation.
-
Carrier Gas Flow: Precise control of the carrier gas (e.g., helium or hydrogen) flow rate is crucial for reproducible retention times.
-
Internal Standard: The use of an internal standard can compensate for variations in injection volume and detector response, improving the accuracy and precision of quantification.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that has evolved from conventional TLC into a more sophisticated and quantitative method.[9][10] It offers a high sample throughput and is particularly useful for screening and quality control applications.
Causality Behind Choosing HPTLC:
-
High Throughput: Multiple samples and standards can be analyzed simultaneously on a single HPTLC plate, making it a very efficient technique for screening large numbers of samples.
-
Flexibility in Detection: After separation, the plate can be visualized under UV light at different wavelengths, and various derivatization reagents can be applied to detect compounds that are not UV-active.
-
Lower Cost: HPTLC generally has lower operational costs compared to HPLC and GC, as it consumes smaller volumes of solvents.
Self-Validating System Considerations for HPTLC:
A quantitative HPTLC method requires:
-
Automated Sample Application: Precise and automated application of samples and standards as narrow bands or spots is essential for good separation and accurate quantification.
-
Controlled Development: The chromatographic development should be performed in a chamber with a controlled atmosphere to ensure reproducible results.
-
Densitometric Scanning: After development, the plate is scanned with a densitometer to measure the absorbance or fluorescence of the separated spots, allowing for quantitative analysis.
Performance Comparison
The following table provides a hypothetical comparison of the expected performance characteristics of validated HPLC-UV, GC-FID, and HPTLC methods for the purity analysis of 2,4,5-Trimethylphenylacetonitrile. These values are based on typical performance data for the analysis of similar aromatic compounds.
| Parameter | HPLC-UV | GC-FID | HPTLC-Densitometry |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| LOD | ~ 0.01% | ~ 0.005% | ~ 0.05% |
| LOQ | ~ 0.03% | ~ 0.015% | ~ 0.15% |
| Precision (RSD) | < 1.0% | < 1.5% | < 2.0% |
| Accuracy (Recovery) | 98-102% | 97-103% | 95-105% |
| Analysis Time per Sample | 20-30 min | 15-25 min | ~5 min (for multiple samples) |
| Sample Throughput | Moderate | Moderate | High |
| Solvent Consumption | High | Low | Low |
Conclusion: Selecting the Optimal Technique
The choice of the most appropriate analytical technique for the purity validation of 2,4,5-Trimethylphenylacetonitrile depends on the specific requirements of the analysis.
-
HPLC-UV stands out as the most versatile and robust method, offering a good balance of resolution, sensitivity, and flexibility. It is the preferred method for comprehensive purity profiling and for the analysis of thermally labile or non-volatile impurities.
-
GC-FID is an excellent alternative, particularly if high resolution of volatile impurities or isomers is required. Its speed and sensitivity make it a strong candidate for routine quality control.
-
HPTLC is the ideal choice for high-throughput screening of a large number of samples, offering significant advantages in terms of speed and cost-effectiveness.
Ultimately, a well-equipped analytical laboratory should consider having access to these complementary techniques. For the definitive purity assessment of a critical pharmaceutical intermediate like 2,4,5-Trimethylphenylacetonitrile, an HPLC-UV method, validated according to ICH guidelines, remains the gold standard. However, leveraging the strengths of GC-FID and HPTLC for specific applications, such as in-process controls or raw material screening, can lead to a more efficient and comprehensive quality control strategy.
References
-
Organic Syntheses. Benzyl Cyanide. Available from: [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available from: [Link]
- Google Patents. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
-
ResearchGate. (2017). A Review on Comparison of HPLC and HPTLC. Available from: [Link]
-
ResearchGate. (2011). Quantitative Analysis and Validation of Method using HPTLC. Available from: [Link]
-
Drawell. (2023). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]
-
PubChem. 1,2,4-Trimethylbenzene. Available from: [Link]
-
CAMAG. HPTLC for Chemical Analysis. Available from: [Link]
-
International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ResearchGate. (2012). The Methylbenzenes vis-à-vis Benzene Comparison of Their Spectra in the Valence-Shell Transitions Region. Available from: [Link]
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Royal Society of Chemistry. (2018). Fluorescence and photophysical properties of xylene isomers in water: with experimental and theoretical approaches. Available from: [Link]
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Journal of Food and Drug Analysis. (2012). HPTLC method development and validation: Strategy to minimize methodological failures. Available from: [Link]
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ResearchGate. UV-absorbance of o-, m- and p-xylene in aqueous solution at a concentration of 3.2 mg l⁻¹.. Available from: [Link]
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AELAB. (2024). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Available from: [Link]
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National Center for Biotechnology Information. (2018). Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants. Available from: [Link]
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Phenomenex. (2023). GC with Flame Ionization Detector (FID): Applications and Considerations. Available from: [Link]
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science.gov. chromatography hptlc analysis: Topics by Science.gov. Available from: [Link]
- Google Patents. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
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Food Safety Institute. (2023). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Available from: [Link]
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National Center for Biotechnology Information. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Available from: [Link]
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University of Massachusetts Amherst. Gas Chromatography (GC) – Flame Ionization Detection (FID). Available from: [Link]
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PharmaGuru. (2023). HPLC Method for Nonpolar Molecules: How To Develop. Available from: [Link]
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Agilent. (2008). HPLC Method Development: Standard Practices and New Columns. Available from: [Link]
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Wikipedia. Benzyl cyanide. Available from: [Link]
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YouTube. (2023). GC with flame ionization detector: When is GC-FID used? What can it do?. Available from: [Link]
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St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. Available from: [Link]
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ResearchGate. (2017). A COMPARISON STUDY OF HPLC AND HPTLC: PRINCIPLES, INSTRUMENTATIONS AND APPLICATIONS. Available from: [Link]
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Chromatography Forum. (2005). Normal Phase HPLC - purification of non polar Nat prod.. Available from: [Link]
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YouTube. (2023). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. Available from: [Link]
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A Comparative Guide to the Structural Confirmation of 2,4,5-Trimethylphenylacetonitrile: An In-Depth 1H NMR Spectral Analysis and Methodological Comparison
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth technical examination of the use of 1H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2,4,5-trimethylphenylacetonitrile. Furthermore, it offers a comparative analysis with alternative spectroscopic techniques, supported by experimental data and established protocols, to empower researchers in making informed decisions for the comprehensive characterization of novel chemical entities.
The Central Role of 1H NMR in Structural Elucidation
1H NMR spectroscopy remains a primary and indispensable tool for organic chemists. Its power lies in its ability to provide detailed information about the electronic environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a compound like 2,4,5-trimethylphenylacetonitrile, 1H NMR offers a rapid and highly informative method to confirm its unique substitution pattern and the presence of key functional groups.
Predicted 1H NMR Spectral Analysis of 2,4,5-Trimethylphenylacetonitrile
A thorough analysis of the expected 1H NMR spectrum is the first step in confirming the structure of 2,4,5-trimethylphenylacetonitrile. The prediction is based on established principles of chemical shifts, spin-spin coupling, and integration, drawing on data from analogous substituted aromatic compounds.[1][2]
Expected Chemical Environments and Signals:
The structure of 2,4,5-trimethylphenylacetonitrile presents five distinct proton environments, which will translate to five unique signals in the 1H NMR spectrum:
-
Two Aromatic Protons (H-3, H-6): These protons are on the tetrasubstituted benzene ring. Due to the substitution pattern, they will appear as two distinct singlets. Their chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing cyanomethyl group. We can predict their chemical shifts to be in the aromatic region, typically between δ 6.5 and 8.5 ppm.[3] The proton at the 3-position (H-3), being ortho to two methyl groups, will likely experience a slightly different electronic environment than the proton at the 6-position (H-6), which is ortho to a methyl group and the cyanomethyl group.
-
Three Methyl Groups (C4-CH3, C5-CH3, C2-CH3): Each of the three methyl groups is chemically distinct due to its position on the aromatic ring. They will each produce a singlet, as there are no adjacent protons to cause splitting. Their chemical shifts are expected in the range of δ 2.0-2.5 ppm, typical for methyl groups attached to an aromatic ring.
-
One Methylene Group (-CH2CN): The two protons of the benzylic methylene group are chemically equivalent and will appear as a singlet. The electron-withdrawing effect of the adjacent nitrile group will deshield these protons, shifting their signal downfield compared to a simple alkyl group, likely in the range of δ 3.5-4.0 ppm.
Predicted 1H NMR Data Summary:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~7.1-7.3 | Singlet | 1H |
| H-6 | ~7.0-7.2 | Singlet | 1H |
| C4-CH3 | ~2.2-2.4 | Singlet | 3H |
| C5-CH3 | ~2.2-2.4 | Singlet | 3H |
| C2-CH3 | ~2.1-2.3 | Singlet | 3H |
| -CH2CN | ~3.6-3.8 | Singlet | 2H |
Experimental Protocol for 1H NMR Analysis
To obtain a high-quality 1H NMR spectrum for structural confirmation, a standardized and meticulously followed protocol is essential.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized 2,4,5-trimethylphenylacetonitrile.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including the spectral width, number of scans (typically 8-16 for a sample of this concentration), and relaxation delay. For routine semi-quantitative spectra, a 4-second acquisition time with no relaxation delay and a 45° pulse width is a good starting point.[4]
-
Acquire the free induction decay (FID) data.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the chemical shifts and multiplicities of the signals to assign them to the respective protons in the 2,4,5-trimethylphenylacetonitrile structure.
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of 2,4,5-trimethylphenylacetonitrile, emphasizing the central role of 1H NMR.
Caption: Workflow for the synthesis and structural confirmation of 2,4,5-trimethylphenylacetonitrile.
Comparative Analysis with Alternative Spectroscopic Techniques
While 1H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical techniques. The following is a comparison of 1H NMR with Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) for the analysis of 2,4,5-trimethylphenylacetonitrile.
| Feature | 1H NMR Spectroscopy | FT-IR Spectroscopy | Mass Spectrometry (GC-MS) |
| Information Provided | Detailed connectivity and electronic environment of protons. | Presence of functional groups. | Molecular weight and fragmentation pattern. |
| Strengths for this Molecule | - Confirms the number and substitution pattern of aromatic protons.- Differentiates between the three methyl groups.- Confirms the presence of the benzylic methylene group. | - Unambiguously identifies the nitrile group (C≡N) with a characteristic sharp peak around 2230 cm⁻¹.- Shows characteristic C-H and C=C stretching of the aromatic ring. | - Determines the exact molecular weight, confirming the molecular formula (C12H13N).- Fragmentation pattern can reveal the loss of the cyanomethyl group and other characteristic fragments. |
| Limitations | Does not directly detect non-protonated carbons or the nitrile functional group. | Provides limited information about the overall connectivity and substitution pattern. | Does not provide detailed information about the connectivity of atoms or the substitution pattern of the aromatic ring. |
| Sample Preparation | Requires dissolution in a deuterated solvent. | Can be analyzed neat, as a KBr pellet, or in solution. | Requires a volatile sample or derivatization; typically introduced via a gas chromatograph. |
| Typical Analysis Time | 5-15 minutes | < 5 minutes | 15-30 minutes (including GC runtime) |
Decision-Making in Analytical Strategy
The choice of analytical techniques should be guided by the specific information required at each stage of research and development.
Caption: Decision-making flowchart for selecting analytical techniques.
Conclusion
For the structural confirmation of 2,4,5-trimethylphenylacetonitrile, 1H NMR spectroscopy stands out as the most informative single technique. Its ability to resolve and quantify the distinct proton environments provides a detailed and unambiguous fingerprint of the molecule. However, for a truly robust and defensible structural elucidation, particularly in a regulatory context, a multi-technique approach is paramount. The complementary information provided by FT-IR and Mass Spectrometry addresses the inherent limitations of 1H NMR, offering a comprehensive and self-validating dataset. By understanding the strengths and weaknesses of each technique and employing them strategically, researchers can ensure the scientific integrity of their work and accelerate the pace of drug discovery and development.
References
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 14.12: Coupling Constants. Retrieved from [Link]
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Beaudry, C. M. (n.d.). Beaudry Group Routine 1H NMR Guidelines. Oregon State University. Retrieved from [Link]
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A Senior Application Scientist's Guide to Nitrile Functional Group Identification via FT-IR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. The nitrile group (-C≡N), a key component in numerous pharmaceuticals, agrochemicals, and functional materials, presents a unique spectroscopic signature.[1] This guide provides an in-depth, experience-driven comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for nitrile identification, benchmarked against alternative analytical techniques. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reliable analytical workflow.
The Vibrational Signature of the Nitrile Group: Why FT-IR is a Primary Tool
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds.[2] The energy of these vibrations is quantized, meaning that specific bonds absorb light only at specific frequencies. This creates a unique "fingerprint" spectrum for each molecule.[3]
The nitrile functional group is particularly well-suited for FT-IR analysis due to the carbon-nitrogen triple bond (C≡N). Triple bonds are stronger and stiffer than double or single bonds, and consequently, their stretching vibrations require more energy.[4] This places the C≡N stretching absorption in a relatively "quiet" region of the infrared spectrum, typically between 2200 and 2260 cm⁻¹ .[5][6] This region has few other interfering absorptions, making the nitrile peak a highly diagnostic and easily identifiable feature.[6]
The intensity of an IR absorption band is dictated by the change in the molecule's dipole moment during the corresponding vibration.[4] The C≡N bond is highly polar, and its stretching motion causes a significant change in the molecular dipole moment. This results in a characteristically sharp and strong absorption band, further enhancing its utility as a diagnostic tool.[5]
Factors Influencing the Nitrile Absorption Band
While the 2200-2260 cm⁻¹ range is a reliable indicator, the precise position and intensity of the nitrile peak are sensitive to the local molecular environment. Understanding these influences is critical for accurate spectral interpretation.
-
Conjugation: When a nitrile group is conjugated with a double bond or an aromatic ring, the C≡N stretching frequency is lowered. This is due to electron delocalization, which slightly weakens the triple bond.[5] This effect is a valuable diagnostic clue.
-
Electronegativity: The presence of electron-withdrawing or electron-donating groups adjacent to the nitrile can subtly shift the absorption frequency.
-
Hydrogen Bonding: In protic solvents or in molecules capable of intramolecular hydrogen bonding, the nitrile frequency can be affected. Hydrogen bonding to the nitrogen atom can influence the electron density of the C≡N bond.[7][8]
-
Physical State: The physical state of the sample (solid, liquid, gas) and the use of different solvents can cause minor shifts in the peak position.[7]
| Type of Nitrile | **Characteristic C≡N Stretch (cm⁻¹) ** | Reason for Shift |
| Saturated Aliphatic Nitriles | 2260 - 2240 | Baseline C≡N triple bond vibration.[5][6] |
| Aromatic & α,β-Unsaturated Nitriles | 2240 - 2220 | Conjugation with the π-system weakens the C≡N bond, lowering the vibrational frequency.[5][6] |
Experimental Protocol: Nitrile Identification using ATR-FT-IR
Attenuated Total Reflectance (ATR) is a popular FT-IR sampling technique that requires minimal sample preparation for liquids and solids.[9] It is an ideal starting point for a rapid and reliable analysis.
Step-by-Step Methodology
-
Instrument Preparation & Background Scan:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Acquire a background spectrum. This is a critical step to measure the ambient atmosphere (CO₂, H₂O) and the instrument's own spectral response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
For Liquids: Place a single drop of the liquid sample directly onto the center of the ATR crystal.
-
For Solids: Place a small amount of the solid powder or film onto the crystal. Use the ATR's pressure clamp to apply firm, even pressure. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[10]
-
-
Data Acquisition:
-
Initiate the sample scan using the instrument's software. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹. This averaging process improves the signal-to-noise ratio.
-
-
Data Processing & Interpretation:
-
The software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Examine the spectrum for a sharp, strong absorption band in the 2260-2220 cm⁻¹ region.
-
Correlate the exact peak position with the expected molecular structure (e.g., lower wavenumbers for aromatic nitriles).
-
Workflow for FT-IR Analysis of a Nitrile Compound
Caption: A typical workflow for identifying a nitrile functional group using ATR-FT-IR spectroscopy.
Comparative Analysis: FT-IR vs. Alternative Techniques
While FT-IR is a powerful tool, a comprehensive analysis requires understanding its performance relative to other common spectroscopic methods: Raman and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | FT-IR Spectroscopy | Raman Spectroscopy | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures absorption of IR radiation causing molecular vibrations.[11] | Measures inelastic scattering of laser light by vibrating molecules.[12] | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Nitrile Signal | Strong, sharp C≡N stretch at 2260-2220 cm⁻¹ .[5] | Strong, sharp C≡N stretch, also around 2260-2220 cm⁻¹ . | No direct ¹H signal. Characteristic ¹³C signal at ~115-130 ppm .[13] |
| Key Advantages | Fast, highly sensitive to polar bonds, widely available, robust libraries for matching. | Excellent for aqueous solutions (water is a weak Raman scatterer)[14], non-destructive, can analyze through glass/plastic.[14] | Provides unparalleled detail on the complete molecular structure and connectivity. |
| Key Limitations | Water is a strong absorber and can interfere; not suitable for analysis through glass. | Can be affected by sample fluorescence; less sensitive for some functional groups. | Lower sensitivity, more expensive instrumentation, longer acquisition times, not ideal for rapid functional group screening.[15] |
| Best For... | Rapid, definitive identification of the nitrile functional group in pure or simple mixtures of solids and liquids. | Analysis of nitriles in aqueous media, reaction monitoring in situ, and analysis of samples in sealed containers. | Elucidating the complete chemical structure of a novel nitrile-containing compound, including stereochemistry. |
Decision Guide: Choosing the Right Technique
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A Senior Application Scientist's Guide to Mass Spectrometry for Molecular Weight Confirmation
Welcome to an in-depth exploration of mass spectrometry (MS) for the precise determination of molecular weights. This guide is crafted for researchers, scientists, and drug development professionals who seek not just to understand the 'how' but also the 'why' behind the application of this powerful analytical technique. In the landscape of biopharmaceutical development and rigorous scientific research, confirming the molecular weight of a molecule is a critical first step in its identification and characterization.[1][2][3] This guide will navigate the core principles of mass spectrometry, compare the leading technologies, and provide practical, field-proven insights to ensure the integrity and accuracy of your results.
The Foundational Principle: From Molecule to Spectrum
At its core, mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions.[4] The process involves three fundamental steps: ionization, mass analysis, and detection.[5] A sample is first introduced into the mass spectrometer and ionized.[5] These newly formed ions are then accelerated and separated by a mass analyzer based on their m/z.[5][6] Finally, a detector quantifies the number of ions at each m/z value, generating a mass spectrum—a plot of ion intensity versus m/z.[4] For small molecules that typically carry a single charge, the m/z value is often equivalent to the molecular mass.[5] However, for large biomolecules like proteins, multiple charges are common, requiring a deconvolution process to determine the molecular weight.[5][7]
Ionization Sources: The Gentle Art of Making Ions
The choice of ionization technique is paramount, especially for large, thermally fragile biomolecules where preserving the intact molecule is crucial. "Soft" ionization techniques are preferred as they impart minimal energy to the analyte, reducing fragmentation and preserving the molecular ion for accurate mass determination.[7][8][9]
Electrospray Ionization (ESI)
ESI is a widely used soft ionization technique that generates gaseous ions from a liquid solution.[7] A high voltage is applied to a capillary containing the analyte solution, creating a fine spray of charged droplets.[7] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gaseous analyte ions.[7] A key characteristic of ESI is the production of multiply charged ions, which is particularly advantageous for large molecules like proteins.[7][9] This multiple charging brings the m/z of very large molecules into the detection range of most mass analyzers.[7][9]
Key Advantages of ESI:
-
Suitability for Large Biomolecules: Ideal for proteins, peptides, and other macromolecules.[7][9][10]
-
Multiple Charging: Enables the analysis of high molecular weight compounds on instruments with a limited m/z range.[7][9]
-
Soft Ionization: Minimizes fragmentation, providing clear molecular weight information.[7]
-
Compatibility with Liquid Chromatography (LC): Easily coupled with LC for the analysis of complex mixtures.[11]
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is another soft ionization technique that is particularly well-suited for the analysis of large, non-volatile molecules.[12] In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser light at a specific wavelength.[12] A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase.[12] MALDI typically produces singly charged ions, resulting in simpler mass spectra compared to ESI.[13]
Key Advantages of MALDI:
-
High Mass Range: Capable of analyzing very large molecules and molecular complexes.
-
Tolerance to Buffers and Salts: Less susceptible to ion suppression from salts and buffers compared to ESI.
-
Simple Spectra: Predominantly produces singly charged ions, simplifying spectral interpretation.[13]
-
High Throughput: Amenable to high-throughput analysis due to the use of target plates.
Mass Analyzers: The Heart of Separation
The mass analyzer is the component that separates ions based on their m/z ratio. The choice of mass analyzer significantly impacts the resolution, mass accuracy, and speed of the analysis.[6]
Quadrupole Mass Analyzer
Quadrupole mass analyzers consist of four parallel rods to which a combination of radio frequency (RF) and direct current (DC) voltages are applied. This creates an oscillating electric field that allows only ions of a specific m/z to pass through to the detector, while all other ions are deflected. Quadrupoles are known for their rapid scanning capabilities and are often used in routine quantitative applications.[6] However, they are generally considered low-resolution instruments, measuring nominal mass (to the nearest whole number).[14]
Time-of-Flight (TOF) Mass Analyzer
A TOF mass analyzer separates ions based on the time it takes for them to travel a fixed distance.[6][15] Ions are accelerated by an electric pulse, giving them all the same kinetic energy.[14] Lighter ions travel faster and reach the detector first, while heavier ions take longer.[14] TOF analyzers are renowned for their high mass resolution and accuracy, allowing for the differentiation of compounds with very similar masses.[14]
Orbitrap Mass Analyzer
The Orbitrap is a high-resolution mass analyzer that traps ions in an orbital motion around a central spindle-like electrode.[6] The frequency of this orbital motion is directly related to the m/z of the ion. The image current from the trapped ions is detected and converted into a mass spectrum using a Fourier transform. Orbitrap instruments are celebrated for their exceptional mass accuracy and resolving power.[16]
Performance Comparison of Mass Analyzers
| Feature | Quadrupole | Time-of-Flight (TOF) | Orbitrap |
| Resolution | Low (Unit Mass) | High | Very High |
| Mass Accuracy | Low | High[14] | Very High[16] |
| m/z Range | Moderate | Very High | High |
| Scan Speed | Very Fast | Fast | Moderate |
| Primary Application | Routine Quantification | Accurate Mass Determination, Identification | High-Resolution Accurate Mass (HRAM) Analysis, Proteomics |
A Self-Validating System: The Importance of Calibration
To ensure the accuracy of mass measurements, proper instrument calibration is non-negotiable.[17] Calibration establishes the relationship between the detected signal and the known m/z of calibration standards.[17][18] This process should cover the entire mass range of interest.[17] For high-accuracy measurements, it is best practice to use an internal calibrant or to bracket the analyte's m/z with two calibrant ions.[17] Regular calibration is essential for maintaining the performance of the mass spectrometer and ensuring the trustworthiness of the data.[19]
Experimental Workflow: Confirming the Molecular Weight of a Monoclonal Antibody
This section provides a detailed, step-by-step methodology for a common application: confirming the molecular weight of a purified monoclonal antibody (mAb) using LC-ESI-MS.
Diagram of the Experimental Workflow
Caption: Workflow for mAb molecular weight confirmation.
Step-by-Step Protocol
-
Sample Preparation (Self-Validation starts here):
-
Initial Assessment: Begin with a well-characterized mAb sample. Purity should be assessed by a complementary technique like SDS-PAGE or size-exclusion chromatography.
-
(Optional) Deglycosylation: For glycoproteins, enzymatic removal of N-linked glycans (e.g., using PNGase F) can simplify the mass spectrum and provide a more accurate mass of the protein backbone. The success of this step can be verified by a shift in the apparent molecular weight on SDS-PAGE.
-
Buffer Exchange: The sample must be in a volatile buffer compatible with ESI-MS (e.g., ammonium acetate or formic acid in water/acetonitrile).[20] Use a desalting column or buffer exchange device to remove non-volatile salts and detergents that can suppress the ESI signal. The efficiency of buffer exchange can be monitored by observing the reduction of salt adducts in the mass spectrum.
-
-
LC-MS Analysis:
-
Chromatography: Perform a rapid separation using a reverse-phase liquid chromatography (RPLC) column suitable for proteins. This step further desalt the sample and separates the main antibody peak from any impurities. A sharp, symmetrical peak on the chromatogram is indicative of a good separation.
-
Mass Spectrometry:
-
Ionization: Use an electrospray ionization source in positive ion mode.
-
Mass Analyzer: Employ a high-resolution mass analyzer such as a TOF or Orbitrap to acquire the data.[21] This is crucial for resolving the isotopic peaks and achieving high mass accuracy.
-
Calibration: Ensure the instrument is properly calibrated across the m/z range where the multiply charged ions of the mAb are expected to appear.[17][19]
-
-
-
Data Analysis:
-
Raw Spectrum: The initial output will be a mass spectrum showing a series of peaks, each representing the mAb with a different number of positive charges (a charge state envelope).[7]
-
Deconvolution: This is a critical data processing step that mathematically converts the m/z scale of the multiply charged ions into a single molecular weight value.[22][23] Several algorithms, such as Maximum Entropy (MaxEnt), are used for this purpose.[24] The quality of the deconvolution can be assessed by the symmetry and narrowness of the resulting molecular weight peak.
-
Result Interpretation: The deconvoluted spectrum will show a peak or a series of peaks corresponding to the molecular weight(s) of the species in the sample. The experimentally determined molecular weight is then compared to the theoretical molecular weight calculated from the amino acid sequence.
-
Interpreting the Results: A Guide to the Spectrum
The final deconvoluted mass spectrum provides a wealth of information. The primary peak should correspond to the expected molecular weight of the intact molecule. Additional peaks may indicate the presence of post-translational modifications (PTMs), isoforms, or impurities. High mass accuracy is key to confidently assigning an elemental formula to a small molecule or confirming the identity of a large biomolecule.[21]
Comparison of Ionization Techniques for Molecular Weight Confirmation
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Sample State | Liquid | Solid (co-crystallized with matrix) |
| Typical Charge State | Multiple | Single |
| Mass Spectrum Complexity | Higher (due to multiple charges) | Lower |
| Compatibility with LC | Excellent | Limited |
| Tolerance to Contaminants | Lower | Higher |
| Typical Analytes | Proteins, Peptides, Oligonucleotides | Proteins, Polymers, Peptides, DNA |
Conclusion: A Powerful Tool for Molecular Characterization
Mass spectrometry is an indispensable tool for the accurate and precise determination of molecular weight.[2][25] By carefully selecting the appropriate ionization technique and mass analyzer, and by adhering to rigorous experimental protocols, researchers can obtain high-quality data that provides confident confirmation of a molecule's identity. The continuous advancements in mass spectrometry technology, particularly in high-resolution instrumentation, are further expanding its role in the detailed characterization of increasingly complex biologics and novel therapeutics.[1][26]
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- Fast and Accurate Charge State Deconvolution of Protein Mass Spectra.
- Polymer Analysis by MALDI-Tof MS.
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- Calculating the molecular weight of a protein from its electrospray ioniz
- Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers.
- Common Methods and Application Cases of Mass Spectrometry Molecular Weight Determin
- LC-MS Instrument Calibration. In: Analytical Method Validation and Instrument Performance Verification.
- Specter: linear deconvolution for targeted analysis of data-independent acquisition mass spectrometry proteomics. PMC - PubMed Central.
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assessing the stability of 2,4,5-Trimethylphenylacetonitrile under different conditions
A Comprehensive Guide to the Stability Assessment of 2,4,5-Trimethylphenylacetonitrile
For researchers, scientists, and professionals in drug development, understanding the intrinsic chemical stability of a molecule is a cornerstone of successful product development. The stability profile of an active pharmaceutical ingredient (API) or a key intermediate dictates its shelf-life, informs formulation strategies, and is a critical component of regulatory submissions.[1] This guide provides a robust, scientifically-grounded framework for assessing the stability of 2,4,5-Trimethylphenylacetonitrile under various stress conditions.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental design, providing the insights necessary to not only execute these studies but also to interpret the resulting data authoritatively. The methodologies described herein are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.
Part 1: Strategic Framework for Stability Assessment
The objective of a forced degradation or stress study is to identify the likely degradation products that may form under various environmental insults.[1] This process is fundamental to developing and validating a stability-indicating analytical method—a method that can accurately quantify the analyte of interest in the presence of its degradants. Our strategy involves subjecting 2,4,5-Trimethylphenylacetonitrile to hydrolytic, oxidative, photolytic, and thermal stress at conditions more severe than accelerated stability testing.
The choice of these stressors is not arbitrary; they simulate the potential environmental exposures a compound might face during synthesis, purification, formulation, and long-term storage.
Experimental Logic & Workflow
The overall process follows a logical sequence designed to build a comprehensive stability profile. First, a robust analytical method is established. Then, the compound is subjected to a panel of stress conditions. Finally, the stressed samples are analyzed to quantify degradation and identify the primary degradation pathways.
Caption: Overall workflow for the forced degradation study of 2,4,5-Trimethylphenylacetonitrile.
Part 2: The Cornerstone: A Stability-Indicating Analytical Method
A stability-indicating method is non-negotiable for these studies. Its primary characteristic is specificity: the ability to produce a clean separation between the parent compound and all potential degradation products. For an aromatic nitrile like 2,4,5-Trimethylphenylacetonitrile, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is an excellent starting point due to the compound's inherent chromophores.[2]
Protocol 2.1: RP-HPLC Method for 2,4,5-Trimethylphenylacetonitrile
This protocol provides a starting point for method development. It must be fully validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness before use.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Justification: This gradient is chosen to provide good retention for the relatively non-polar parent compound while allowing for the elution of potentially more polar degradants (e.g., the carboxylic acid resulting from hydrolysis).
-
-
Gradient Program: 0-15 min, 30% A to 90% A; 15-18 min, 90% A; 18.1-22 min, 30% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Justification: This wavelength is selected based on the UV absorbance spectrum of the phenylacetonitrile scaffold, providing a good response for the parent compound. A PDA detector is invaluable for assessing peak purity and identifying the optimal wavelength for new degradation products.
-
-
Injection Volume: 10 µL.
-
-
Reagent and Standard Preparation:
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of 2,4,5-Trimethylphenylacetonitrile reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Part 3: Protocols for Forced Degradation Studies
For each condition, a solution of 2,4,5-Trimethylphenylacetonitrile (e.g., 100 µg/mL in a suitable solvent) is prepared and subjected to the stressor. Samples are taken at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralized if necessary, and analyzed by the stability-indicating HPLC method.
Protocol 3.1: Hydrolytic Degradation
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M Hydrochloric Acid.
-
Incubate the vial in a water bath at 60 °C.
-
At each time point, withdraw an aliquot, and neutralize with an equivalent volume of 0.1 M Sodium Hydroxide before analysis.
-
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M Sodium Hydroxide.
-
Incubate the vial at room temperature.
-
Justification: Basic hydrolysis of nitriles is often faster than acidic hydrolysis, so milder temperature conditions are initially employed to control the degradation rate.
-
-
At each time point, withdraw an aliquot, and neutralize with an equivalent volume of 0.1 M Hydrochloric Acid before analysis.
-
-
Neutral Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of HPLC-grade water.
-
Incubate the vial in a water bath at 60 °C.
-
Protocol 3.2: Oxidative Degradation
-
Add 1 mL of the stock solution to a vial containing 9 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Analyze samples directly at each time point.
-
Causality: Hydrogen peroxide is a common oxidizing agent used in forced degradation to simulate exposure to oxidative stress. The benzylic carbon (the CH₂ group) is a primary site for potential oxidation.[5]
-
Protocol 3.3: Photolytic Degradation
-
Expose a solid sample of 2,4,5-Trimethylphenylacetonitrile and a solution (100 µg/mL) to light in a photostability chamber.
-
The exposure should conform to ICH Q1B guidelines, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6][7]
-
A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.
-
Analyze the samples after exposure.
Protocol 3.4: Thermal Degradation
-
Place a solid sample of the compound in a controlled-temperature oven at 80 °C.
-
Analyze the sample at specified time points (e.g., 1, 3, 7 days).
-
Causality: High temperatures can provide the activation energy needed for degradation reactions. This study helps establish the compound's thermal stability and is relevant for processes like drying or melt-casting.[10]
-
Part 4: Data Presentation and Hypothetical Degradation Pathways
All quantitative results should be summarized in a clear, tabular format. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without being subsequently degraded themselves.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration (hrs) | Temperature (°C) | % Assay of Parent | % Degradation | Major Degradant Peak (RT, min) |
| Control | 24 | RT | 100.0 | 0.0 | - |
| 0.1 M HCl | 24 | 60 | 91.5 | 8.5 | 4.2 |
| 0.1 M NaOH | 8 | RT | 88.2 | 11.8 | 4.2 |
| Water | 24 | 60 | 99.1 | 0.9 | - |
| 3% H₂O₂ | 24 | RT | 94.3 | 5.7 | 7.8 |
| Photolytic | - | - | 98.5 | 1.5 | - |
| Thermal (Solid) | 168 | 80 | 99.5 | 0.5 | - |
(Note: Data is hypothetical for illustrative purposes.)
Potential Degradation Pathways
Based on the chemical structure of an arylacetonitrile, two primary degradation pathways are anticipated. The nitrile group is susceptible to hydrolysis, and the benzylic position is susceptible to oxidation.
Caption: Plausible degradation pathways for 2,4,5-Trimethylphenylacetonitrile.
Part 5: Comparative Stability Analysis
To provide context, we can hypothesize the stability of 2,4,5-Trimethylphenylacetonitrile relative to analogous structures.
-
vs. Benzyl Cyanide (Unsubstituted): The three methyl groups on the phenyl ring are electron-donating. This electronic effect may slightly destabilize the benzylic position towards oxidation compared to the unsubstituted analog. Conversely, this electron density might influence the electrophilicity of the nitrile carbon, potentially slowing the rate of hydrolysis compared to benzyl cyanide.
-
vs. 2,4,5-Trifluorophenylacetonitrile: In contrast, the highly electronegative fluorine atoms in 2,4,5-Trifluorophenylacetonitrile are strongly electron-withdrawing.[11] This would make the nitrile carbon more electrophilic and likely more susceptible to hydrolysis. The stability of the benzylic position would also be significantly altered.
This comparative analysis, grounded in fundamental chemical principles, allows for a more nuanced interpretation of the experimental data and provides a predictive framework for assessing the stability of related compounds.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the stability of 2,4,5-Trimethylphenylacetonitrile. By integrating robust analytical methodology with well-designed forced degradation experiments, researchers can build a detailed stability profile of the molecule. This knowledge is not merely an academic exercise; it is a critical dataset that supports rational formulation design, establishes appropriate storage conditions, and ensures the development of safe and effective final products. The principles and protocols detailed here provide a validated roadmap for achieving these essential objectives.
References
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- Synthesis and Thermo-Chemical Stability Properties of 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))trianiline /4, 4'-(4, 4'-Isopropylidene-diphenoxy)bis(phthalic anhydride.
- ICH Guideline for Photostability Testing: Aspects and Directions for Use. PubMed.
- Pathway of 2,4,5-T degradation.
- 2,4,5-T and its salts and esters. Rotterdam Convention.
- Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. MDPI.
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- Forced Degrad
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- 2,4,5-Trichlorophenoxyacetic Acid P
- Oxidative decyanation of benzyl and benzhydryl cyanides to prepare ketones.
- Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone. Benchchem.
- Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug. PMC - NIH.
- What is Photostability and how to conduct it? YouTube.
- A green and efficient hydrolysis of met. Journal of Chemical and Pharmaceutical Research.
- Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology.
- Chemical stability of molten 2,4,6-trinitrotoluene at high pressure.
- Chemistry of Nitriles. Chemistry LibreTexts.
- Photostability. IAGIM.
- Forced degrad
- Development of forced degradation and stability indicating studies of drugs—A review.
- Benzylic C–H Oxidation: Recent Advances and Applic
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Safety Operating Guide
Navigating the Uncharted: A Guide to Safely Handling 2,4,5-Trimethylphenylacetonitrile
Hazard Assessment: Understanding the Risks
Given the absence of a dedicated SDS for 2,4,5-Trimethylphenylacetonitrile, a thorough hazard assessment must be conducted by extrapolating from available data on similar molecules. Organic nitriles as a class are known for their potential toxicity, which can manifest through various routes of exposure.
The primary hazards associated with compounds like 2,4,5-Trimethylphenylacetonitrile are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] The nitrile group (-CN) can be metabolized to cyanide in the body, which is a potent inhibitor of cellular respiration.
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
The table below summarizes the anticipated hazard profile of 2,4,5-Trimethylphenylacetonitrile based on the GHS classifications of a structurally similar compound, 2,4-Dimethylphenylacetonitrile.[2]
| Hazard Class | Hazard Statement | Precautionary Statement Examples |
| Acute toxicity, Oral (Category 4) | Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| Acute toxicity, Dermal (Category 4) | Harmful in contact with skin | P280: Wear protective gloves/ protective clothing. |
| Acute toxicity, Inhalation (Category 4) | Harmful if inhaled | P261: Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray. |
| Skin irritation (Category 2) | Causes skin irritation | P302 + P352: IF ON SKIN: Wash with plenty of water. |
| Eye irritation (Category 2A) | Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following PPE is mandatory when handling 2,4,5-Trimethylphenylacetonitrile.
-
Hand Protection: Nitrile gloves are the minimum requirement.[3][4] They offer good resistance to a range of chemicals, including many organic solvents and nitriles.[5][6] For prolonged handling or when working with larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Chemical safety goggles are essential to protect against splashes.[7] When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.
-
Skin and Body Protection: A laboratory coat is required. For operations with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: All handling of 2,4,5-Trimethylphenylacetonitrile should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Donning and Doffing PPE: A Critical Procedure
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab coat
-
Safety goggles and/or face shield
-
Gloves
Doffing Sequence:
-
Gloves (peel them off without touching the outside with your bare hands)
-
Lab coat (fold it inwards)
-
Safety goggles and/or face shield
Operational and Disposal Plans: A Framework for Safety
A comprehensive operational plan is the bedrock of a safe laboratory environment. This plan should encompass all stages of handling 2,4,5-Trimethylphenylacetonitrile, from receipt to disposal.
Engineering Controls: Containing the Hazard
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[2] Ensure the sash is kept at the lowest possible height while still allowing for comfortable work.
Safe Handling Workflow
The following diagram illustrates the recommended workflow for the safe handling of 2,4,5-Trimethylphenylacetonitrile.
Caption: Safe handling workflow for 2,4,5-Trimethylphenylacetonitrile.
Spill Response: Immediate and Decisive Action
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Isolate the spill area to prevent the spread of the chemical.
-
Protect: If safe to do so, don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your institution's environmental health and safety department.
Waste Disposal: A Cradle-to-Grave Responsibility
All waste containing 2,4,5-Trimethylphenylacetonitrile, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[8][9][10]
-
Containers: Use clearly labeled, sealed, and compatible containers for waste collection.[8][11]
-
Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's waste management guidelines.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9]
By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their work while ensuring their personal safety and the protection of their colleagues and the environment.
References
-
Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved from [Link]
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Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,2,4-Trimethylpentane. Retrieved from [Link]
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PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2,4,5-Trichlorophenol. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2019, October 30). NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet. Retrieved from [Link]
- Sastry, B. V., Janson, V. E., Clark, C. P., & Owens, L. K. (1997). Cellular toxicity of 2,4,5-trichlorophenoxyacetic acid: formation of 2,4,5-trichlorophenoxyacetylcholine. Cellular and Molecular Biology, 43(4), 549-557.
-
National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]
-
Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?. Retrieved from [Link]
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Greenbook.net. (n.d.). DANGER. Retrieved from [Link]
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Medical Depot. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Retrieved from [Link]
-
Free Chemistry Online. (2024, January 10). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2020, February 18). S5(R3) Detection of Toxicity to Reproduction for Human Pharmaceuticals. Retrieved from [Link]
- Holson, J. F., Gaines, T. B., Nelson, C. J., LaBorde, J. B., Gaylor, D. W., Sheehan, D. M., & Young, J. F. (1990). Developmental toxicity of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). I. Multireplicated dose-response studies in four inbred strains and one outbred stock of mice. Fundamental and Applied Toxicology, 15(4), 683-697.
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GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
